molecular formula C54H66N10O6S B15542414 JWZ-5-13

JWZ-5-13

Cat. No.: B15542414
M. Wt: 983.2 g/mol
InChI Key: USEHXUPBCSTAIO-RAUDMRIHSA-N
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Description

JWZ-5-13 is a useful research compound. Its molecular formula is C54H66N10O6S and its molecular weight is 983.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H66N10O6S

Molecular Weight

983.2 g/mol

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-3-[[4-[6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohex-1-ynyl]benzoyl]amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-d]pyrazole-5-carboxamide

InChI

InChI=1S/C54H66N10O6S/c1-33(36-24-26-38(27-25-36)45-34(2)55-32-71-45)56-50(68)43-28-40(65)29-63(43)51(69)47(53(3,4)5)58-44(66)19-15-10-12-16-35-20-22-39(23-21-35)49(67)59-48-41-30-64(54(6,7)46(41)60-61-48)52(70)57-42(31-62(8)9)37-17-13-11-14-18-37/h11,13-14,17-18,20-27,32-33,40,42-43,47,65H,10,15,19,28-31H2,1-9H3,(H,56,68)(H,57,70)(H,58,66)(H2,59,60,61,67)/t33-,40+,42+,43-,47+/m0/s1

InChI Key

USEHXUPBCSTAIO-RAUDMRIHSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JWZ-5-13 is a potent and selective bivalent small molecule degrader of Cyclin-Dependent Kinase 7 (CDK7). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the targeted degradation of CDK7 through the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, detailed experimental protocols for its characterization, and a summary of its key quantitative parameters.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to both CDK7 and an E3 ubiquitin ligase. Specifically, it comprises a ligand that binds to the ATP-binding pocket of CDK7, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the polyubiquitination of CDK7, marking it for degradation by the 26S proteasome. The degradation of CDK7 leads to the inhibition of its dual functions in regulating the cell cycle and transcription, ultimately resulting in potent anti-proliferative activity in cancer cells.[1]

Signaling Pathway

The degradation of CDK7 by this compound disrupts the CDK-activating kinase (CAK) complex, which is composed of CDK7, Cyclin H, and MAT1.[1] This complex is responsible for the activating phosphorylation of other cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6.[1] Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation and elongation.[1] By degrading CDK7, this compound effectively downregulates these fundamental cellular processes.

JWZ-5-13_Mechanism_of_Action Mechanism of Action of this compound cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process cluster_Downstream_Effects Downstream Effects This compound This compound CDK7_Ligand CDK7 Ligand This compound->CDK7_Ligand binds Linker Linker This compound->Linker VHL_Ligand VHL Ligand This compound->VHL_Ligand binds Ternary_Complex Ternary Complex (CDK7 - this compound - VHL) This compound->Ternary_Complex CDK7 CDK7 CDK7_Ligand->CDK7 targets VHL VHL E3 Ligase VHL_Ligand->VHL recruits CDK7->Ternary_Complex Degradation Proteasomal Degradation CDK7->Degradation targeted for VHL->Ternary_Complex Ub Ubiquitin Polyubiquitination Polyubiquitination of CDK7 Ub->Polyubiquitination Proteasome Proteasome Proteasome->Degradation mediates Ternary_Complex->Polyubiquitination facilitates Polyubiquitination->CDK7 tags Inhibition_CAK Inhibition of CAK Complex Degradation->Inhibition_CAK Inhibition_Transcription Inhibition of Transcription Degradation->Inhibition_Transcription Anti-proliferative_Activity Anti-proliferative Activity Inhibition_CAK->Anti-proliferative_Activity Inhibition_Transcription->Anti-proliferative_Activity

Caption: Mechanism of action of this compound leading to CDK7 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, cellular degradation efficacy, and anti-proliferative activity.

Table 1: In Vitro CDK7 Inhibition
CompoundIC₅₀ (nM)Assay Type
This compound20.1in vitro Adapta Eu kinase assay
17-Neg (Control)21.1in vitro Adapta Eu kinase assay

Data from Ji W, et al. Eur J Med Chem. 2024.[1]

Table 2: Cellular CDK7 Degradation
Cell LineDC₅₀ (nM)Dₘₐₓ (%)Treatment Time (h)
Jurkat< 100~1006
OVCAR3< 100~1006
SUDHL5< 100~1006
Molt4< 100~1006

Data from the Chemical Probes Portal and Ji W, et al. Eur J Med Chem. 2024.[1][2]

Table 3: Anti-proliferative Activity
Cell LineIC₅₀ (nM)Assay TypeTreatment Time (h)
Jurkat89CellTiter-Glo72
OVCAR-3780CellTiter-Glo72
SU-DHL-552CellTiter-Glo72
Molt4Not ReportedCellTiter-Glo72
A549Not ReportedCellTiter-Glo72

Data from MedchemExpress, citing Ji W, et al. Eur J Med Chem. 2024.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CDK7.

Methodology:

  • An in vitro Adapta™ Universal Kinase Assay (Thermo Fisher Scientific) was utilized.

  • Recombinant CDK7/CyclinH/MNAT1 was incubated with the test compound (this compound or the negative control 17-Neg) at various concentrations.

  • The kinase reaction was initiated by the addition of ATP and a peptide substrate.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • A mixture of Adapta™ Eu-anti-ADP Antibody and Alexa Fluor™ 647 ADP Tracer was added to the reaction.

  • The plate was incubated for 15 minutes at room temperature to allow for the development of the signal.

  • The fluorescence resonance energy transfer (FRET) signal was measured on a microplate reader.

  • IC₅₀ values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In_Vitro_Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK7/CycH/MAT1 - this compound (various conc.) - ATP & Peptide Substrate Start->Prepare_Reagents Incubate_Enzyme_Compound Incubate Enzyme with Compound Prepare_Reagents->Incubate_Enzyme_Compound Initiate_Reaction Initiate Kinase Reaction (add ATP & Substrate) Incubate_Enzyme_Compound->Initiate_Reaction Stop_Reaction_Add_Detection Stop Reaction & Add Adapta Detection Reagents Initiate_Reaction->Stop_Reaction_Add_Detection Incubate_Detection Incubate for Signal Development Stop_Reaction_Add_Detection->Incubate_Detection Measure_FRET Measure FRET Signal Incubate_Detection->Measure_FRET Analyze_Data Analyze Data & Calculate IC50 Measure_FRET->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro kinase assay.

Western Blotting for Protein Degradation

Objective: To assess the degradation of CDK7 and other proteins in cells treated with this compound.

Methodology:

  • Cancer cell lines (e.g., Jurkat, OVCAR3) were seeded in appropriate culture vessels.

  • Cells were treated with various concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 6 hours).

  • For proteasome inhibition experiments, cells were pre-treated with a proteasome inhibitor (e.g., MG132) before the addition of this compound.

  • After treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against CDK7 and other proteins of interest (e.g., other CDKs, Cyclin H, MAT1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • The membrane was washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • After further washing, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities were quantified using densitometry software (e.g., ImageJ).

Proteome-wide Selectivity Analysis

Objective: To evaluate the selectivity of this compound-induced protein degradation across the entire proteome.

Methodology:

  • OVCAR3 cells were treated with 0.1 µM this compound or DMSO for 6 hours in biological triplicates.

  • Cells were harvested, and proteins were extracted and digested into peptides.

  • Peptides were labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • The labeled peptides were fractionated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The raw mass spectrometry data was processed using a suitable software suite (e.g., Proteome Discoverer) to identify and quantify proteins.

  • Statistical analysis was performed to identify proteins with significant changes in abundance between the this compound-treated and DMSO-treated groups.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Cancer cells were seeded in 96-well plates at an appropriate density.

  • After 24 hours, cells were treated with a serial dilution of this compound.

  • The cells were incubated for 72 hours.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence was measured using a microplate reader.

  • IC₅₀ values were calculated from the dose-response curves.

In Vivo Pharmacokinetic Study

Objective: To assess the pharmacokinetic properties of this compound in a mouse model.

Methodology:

  • This compound was administered to mice via a single dose.

  • Blood samples were collected at various time points post-administration.

  • Plasma was isolated from the blood samples.

  • The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS method.

  • Pharmacokinetic parameters, such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂), were calculated using pharmacokinetic modeling software.

Conclusion

This compound is a highly effective and selective PROTAC degrader of CDK7. Its mechanism of action, centered on the VHL-mediated ubiquitination and subsequent proteasomal degradation of CDK7, leads to the disruption of key cellular processes, including cell cycle progression and transcription. The potent anti-proliferative activity of this compound in various cancer cell lines, coupled with its demonstrated bioavailability in mice, underscores its potential as a valuable chemical probe for studying the biological consequences of CDK7 degradation and as a promising lead compound for the development of novel cancer therapeutics.[1] Further research is warranted to fully elucidate its therapeutic potential in preclinical and clinical settings.

References

The Advent of Selective CDK7 Degradation: A Technical Guide to JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) has emerged as a pivotal target in oncology due to its dual role in regulating the cell cycle and transcription. While traditional small-molecule inhibitors have shown promise, the development of targeted protein degraders offers a novel and potentially more efficacious therapeutic strategy. This whitepaper provides an in-depth technical overview of JWZ-5-13, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK7. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and workflows.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7), in complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex. This complex is a master regulator of the cell cycle through the phosphorylation and activation of other CDKs, including CDK1, CDK2, CDK4, and CDK6.[1] Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the initiation and elongation of transcription.[1][2] Given its central role in these fundamental cellular processes, which are often dysregulated in cancer, CDK7 represents a compelling target for therapeutic intervention.[3]

This compound: A Selective CDK7 PROTAC Degrader

This compound is a heterobifunctional molecule, specifically a PROTAC, designed to selectively target CDK7 for degradation via the ubiquitin-proteasome system.[4][5] It is composed of three key moieties: a ligand that binds to CDK7, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[4][5] This design facilitates the formation of a ternary complex between CDK7, this compound, and the VHL E3 ligase, leading to the polyubiquitination of CDK7 and its subsequent degradation by the proteasome.[4][5]

The CDK7-binding component of this compound is derived from the potent inhibitor YKL-5-167.[5] By inducing the degradation of CDK7 rather than just inhibiting its kinase activity, this compound offers the potential for a more profound and sustained pharmacological effect, as it eliminates both the enzymatic and scaffolding functions of the protein.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and efficacy across various assays and cell lines.

Table 1: In Vitro Potency and Degradation Efficacy of this compound

ParameterValueAssayNotes
IC50 20.1 nMIn vitro Adapta™ Eu kinase assayMeasures the concentration of this compound required to inhibit 50% of CDK7 kinase activity.[5]
DC50 < 100 nMWestern Blot in various cancer cell linesConcentration required to degrade 50% of CDK7 protein.[5]
Dmax ~100%Western Blot in various cancer cell linesMaximum percentage of CDK7 degradation observed.[5]
Time to Degradation ~6 hoursWestern Blot in various cancer cell linesTime required to achieve maximal degradation.[5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50
Jurkat T-cell leukemia160 nM[7]
SUDHL5 B-cell lymphoma52 nM[8]
Molt4 T-cell leukemia89 nM[8]
A549 Lung adenocarcinoma332 nM[8]
OVCAR3 Ovarian adenocarcinoma780 nM[7]

Table 3: Selectivity Profile of this compound

TargetAssessment MethodResultConcentration
CDK1, 2, 4, 5, 6, 8, 9 Western BlotNo significant degradation0.1 to 0.5 µM[5]
Proteome-wide Quantitative Mass Spectrometry (OVCAR3 cells)Highly selective for CDK7 and its binding partner Cyclin H. Out of 6,538 proteins, only three were significantly downregulated.[5]0.1 µM[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Kinase Inhibition Assay (Adapta™ Universal Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay that measures ADP formation as an indicator of kinase activity.

  • Principle: The assay is divided into a kinase reaction phase and an ADP detection phase. In the presence of a kinase, ATP is converted to ADP. A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647 labeled ADP tracer, and EDTA (to stop the reaction) is then added. ADP produced during the kinase reaction displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal.

  • Protocol Outline:

    • Prepare a 2X solution of CDK7 in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Serially dilute this compound to various concentrations.

    • Add the kinase solution and the compound dilutions to a 384-well plate.

    • Initiate the kinase reaction by adding a 2X solution of substrate and ATP. Incubate for 60 minutes at room temperature.

    • Add the Adapta™ detection mix containing Eu-anti-ADP antibody, Alexa Fluor® 647 ADP tracer, and EDTA.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission ratio of the acceptor (665 nm) to the donor (615 nm).

    • Calculate IC50 values by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Cellular CDK7 Degradation Assay (Western Blotting)

This method is used to quantify the amount of CDK7 protein in cells following treatment with this compound.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (CDK7) and a loading control (e.g., GAPDH or Vinculin).

  • Protocol Outline:

    • Cell Culture and Treatment: Seed cancer cell lines (e.g., Jurkat, OVCAR3) in appropriate culture vessels and allow them to adhere or reach a desired density. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Antibody Incubation: Incubate the membrane with a primary antibody against CDK7 (e.g., from Cell Signaling Technology or Novus Biologicals) overnight at 4°C.[9][10] Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities using densitometry software and normalize the CDK7 signal to the loading control.

Proteome-wide Selectivity Analysis (Quantitative Mass Spectrometry)

This unbiased approach is used to assess the selectivity of this compound across the entire proteome.

  • Principle: Cells are treated with this compound or a vehicle control. The proteomes of the different treatment groups are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify changes in protein abundance.

  • Protocol Outline:

    • Sample Preparation: Treat OVCAR3 cells with 0.1 µM this compound or DMSO for 6 hours in biological replicates.[5] Harvest and lyse the cells.

    • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance between the this compound and DMSO-treated groups.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Protocol Outline:

    • Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Compound Treatment: After allowing the cells to attach overnight, treat them with a serial dilution of this compound for 72 hours.

    • Luminescence Measurement: Add the CellTiter-Glo® reagent to each well and incubate for a short period to stabilize the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and experimental processes related to this compound.

Signaling Pathways

JWZ_5_13_Mechanism_of_Action cluster_PROTAC This compound cluster_Cell Cellular Environment This compound This compound Ternary_Complex Ternary Complex (CDK7-PROTAC-VHL) This compound->Ternary_Complex YKL-5-167 YKL-5-167 (CDK7 binder) Linker Linker YKL-5-167->Linker VHL_ligand VHL Ligand Linker->VHL_ligand CDK7 CDK7 CDK7->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub_CDK7 Polyubiquitinated CDK7 Ub->Ub_CDK7 Polyubiquitination Ternary_Complex->Ub_CDK7 Ub_CDK7->Proteasome

Caption: Mechanism of action of this compound as a CDK7 PROTAC degrader.

CDK7_Signaling_Pathway cluster_Transcription Transcription Regulation cluster_Cell_Cycle Cell Cycle Control CDK7 CDK7 / Cyclin H / MAT1 (CAK Complex) TFIIH TFIIH CDK7->TFIIH component of CDK1_2 CDK1/2 CDK7->CDK1_2 activates CDK4_6 CDK4/6 CDK7->CDK4_6 activates Degradation Degradation RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II phosphorylates Transcription_Initiation Transcription Initiation & Elongation RNA_Pol_II->Transcription_Initiation Oncogene_Expression Oncogene Expression (e.g., MYC) Transcription_Initiation->Oncogene_Expression Cell_Cycle_Progression Cell Cycle Progression CDK1_2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression Cancer_Proliferation Cancer Cell Proliferation Cell_Cycle_Progression->Cancer_Proliferation JWZ_5_13 This compound JWZ_5_13->CDK7

Caption: Dual roles of CDK7 in transcription and cell cycle, and the inhibitory effect of this compound.

Experimental Workflows

Western_Blot_Workflow Start Start: Cancer Cells Treatment Treat with this compound (Dose- and Time-course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-CDK7, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection & Imaging Secondary_Ab->Detection Analysis Analysis: Quantify Protein Levels Detection->Analysis

Caption: Experimental workflow for Western Blot analysis of CDK7 degradation.

Proteomics_Workflow Start Start: OVCAR3 Cells Treatment Treat with this compound (0.1 µM) or DMSO (Control) Start->Treatment Lysis_Digestion Cell Lysis & Tryptic Digestion Treatment->Lysis_Digestion LC_MS LC-MS/MS Analysis Lysis_Digestion->LC_MS Data_Processing Data Processing & Protein ID LC_MS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Result Identify Significantly Downregulated Proteins Statistical_Analysis->Result

Caption: Workflow for proteome-wide selectivity analysis of this compound.

Conclusion

This compound represents a significant advancement in the targeted therapy of cancers dependent on CDK7. As a highly potent and selective degrader, it demonstrates robust anti-proliferative effects across a range of cancer cell lines. The data presented herein underscore its potential as a valuable chemical probe for elucidating the biological consequences of CDK7 degradation and as a lead compound for the development of novel cancer therapeutics. The detailed experimental protocols and workflow visualizations provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery and cancer biology. Further in vivo studies will be crucial to fully realize the therapeutic potential of this compound.

References

The PROTAC JWZ-5-13: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of JWZ-5-13, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of the cell cycle and transcription, making it a compelling target for cancer therapy. This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of CDK7, offering a promising therapeutic strategy. This document details the rational design of this compound, its multi-step synthesis, and the experimental protocols for its biological characterization. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Cyclin-Dependent Kinase 7 (CDK7) plays a dual role in cellular function, acting as a CDK-activating kinase (CAK) that phosphorylates and activates other CDKs to drive cell cycle progression, and as a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II to initiate transcription.[1] Given its central role in these fundamental processes, aberrant CDK7 activity is often implicated in the uncontrolled proliferation characteristic of cancer cells.[2]

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of target proteins rather than simply inhibiting their activity.[3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

This compound is a PROTAC that has been developed to selectively target CDK7 for degradation.[5][6] It is composed of a derivative of the potent CDK7 inhibitor YKL-5-167, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This guide will delve into the technical details of this compound's structure, its chemical synthesis, and the methodologies used to evaluate its biological efficacy.

Structure and Design of this compound

The rational design of this compound involves the strategic assembly of its three core components:

  • CDK7 Ligand: The warhead that targets CDK7 is derived from YKL-5-167, a known potent inhibitor of CDK7.[1] This moiety ensures high-affinity binding to the target protein.

  • E3 Ligase Ligand: this compound employs a well-characterized ligand for the VHL E3 ubiquitin ligase, specifically a derivative of VH032.[7][8] This component recruits the cellular degradation machinery.

  • Linker: An aliphatic alkyne-containing linker connects the CDK7 and VHL ligands. The nature and length of the linker are critical for optimal ternary complex formation and subsequent degradation efficiency.[1]

The chemical structure of this compound is presented below:

G cluster_CDK7_ligand CDK7 Ligand (derived from YKL-5-167) cluster_linker Linker cluster_VHL_ligand VHL E3 Ligase Ligand CDK7_ligand YKL-5-167 derivative linker Aliphatic Alkyne Linker CDK7_ligand->linker VHL_ligand VHL Ligand linker->VHL_ligand G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product CDK7_precursor CDK7 Ligand Precursor (with azide) reaction CuAAC (Click Chemistry) CDK7_precursor->reaction VHL_linker VHL Ligand-Alkyne Linker VHL_linker->reaction JWZ513 This compound reaction->JWZ513 Formation of Triazole Linkage G start Start prep_reagents Prepare Reagents (Kinase, Substrate, ATP, PROTAC) start->prep_reagents add_to_plate Add Reagents to Plate prep_reagents->add_to_plate incubate_reaction Incubate Reaction add_to_plate->incubate_reaction add_detection Add Detection Mix (Antibody, Tracer, EDTA) incubate_reaction->add_detection incubate_detection Incubate for Detection add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analyze_data Analyze Data and Calculate IC50 read_plate->analyze_data end End analyze_data->end G start Start cell_culture Cell Culture and Treatment start->cell_culture cell_lysis Cell Lysis and Protein Extraction cell_culture->cell_lysis protein_digestion Protein Digestion (Trypsin) cell_lysis->protein_digestion peptide_labeling Peptide Labeling (TMT) protein_digestion->peptide_labeling lc_ms_analysis LC-MS/MS Analysis peptide_labeling->lc_ms_analysis data_analysis Data Analysis and Protein Quantification lc_ms_analysis->data_analysis end End data_analysis->end G cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation CDK7 CDK7 JWZ513 This compound CDK7->JWZ513 ub_CDK7 Ubiquitinated CDK7 CDK7->ub_CDK7 is ubiquitinated VHL VHL E3 Ligase JWZ513->VHL VHL->CDK7 Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer proteasome 26S Proteasome ub_CDK7->proteasome Recognition degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

References

The Role of JWZ-5-13 in the Ubiquitin-Proteasome Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JWZ-5-13 is a potent and selective heterobifunctional small molecule classified as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of Cyclin-Dependent Kinase 7 (CDK7) by hijacking the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on CDK7 degradation and cell proliferation, and detailed protocols for key experimental procedures.

Introduction: The Ubiquitin-Proteasome System and Targeted Protein Degradation

The ubiquitin-proteasome system is a critical cellular pathway responsible for the regulated degradation of proteins, thereby controlling a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control. This system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1s), ubiquitin-conjugating enzymes (E2s), and ubiquitin ligases (E3s), which ultimately tag substrate proteins with a polyubiquitin chain, marking them for degradation by the 26S proteasome.

PROTACs represent a novel therapeutic modality that leverages the UPS to eliminate specific proteins of interest. These chimeric molecules consist of two distinct ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound: A Selective CDK7 Degrader

This compound is a PROTAC designed to target CDK7, a key regulator of both the cell cycle and transcription. It is a bivalent molecule composed of a ligand that binds to CDK7, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex (CRL2VHL).[1]

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex between CDK7, this compound, and the VHL E3 ligase. This proximity, induced by the PROTAC, allows the E3 ligase to catalyze the transfer of ubiquitin molecules to CDK7. The resulting polyubiquitinated CDK7 is then recognized and degraded by the 26S proteasome. This degradation is dependent on the components of the ubiquitin-proteasome system, as demonstrated by rescue experiments using proteasome inhibitors.[1]

dot

JWZ_5_13_Mechanism cluster_0 This compound Action cluster_1 Ubiquitin-Proteasome Pathway This compound This compound CDK7 CDK7 This compound->CDK7 Binds VHL VHL E3 Ligase This compound->VHL Recruits Ub Ubiquitin CDK7->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded_CDK7 Degraded CDK7 (Amino Acids) Proteasome->Degraded_CDK7 Degradation

Caption: Mechanism of this compound-mediated CDK7 degradation.

Quantitative Data

In Vitro Activity

This compound demonstrates potent inhibition of CDK7 kinase activity in in vitro assays.

CompoundTargetAssayIC50 (nM)
This compoundCDK7In vitro Adapta Eu kinase assay20.1

Table 1: In vitro inhibitory activity of this compound against CDK7.[1]

Cellular Degradation Potency

This compound induces rapid and potent degradation of CDK7 in various cancer cell lines.

Cell LineDC50 (nM)Dmax (%)Time (hours)
Jurkat< 1001006
OVCAR3< 1001006
SUDHL5< 1001006
Molt4< 1001006
A549< 1001006

Table 2: Cellular degradation potency of this compound against CDK7.[1] (Note: Specific DC50 values below 100 nM are not publicly available).

Antiproliferative Activity

The degradation of CDK7 by this compound leads to a significant inhibition of cancer cell proliferation, often showing enhanced potency compared to its parent CDK7 inhibitor, YKL-5-167.

Cell LineThis compound GI50 (nM)
Jurkat21
SUDHL552
Molt489
OVCAR3121
A549332

Table 3: Antiproliferative activity of this compound in various cancer cell lines.

Selectivity

This compound exhibits high selectivity for CDK7 degradation. Proteome-wide analysis in OVCAR3 cells treated with 0.1 µM of this compound for 6 hours showed that out of 6,538 identified proteins, only CDK7 and its binding partner Cyclin H were significantly downregulated.[1] At concentrations up to 0.5 µM, this compound did not significantly affect the protein levels of other CDK family members, including CDK1, 2, 4, 5, 6, 8, and 9.[1]

Downstream Signaling Pathway

The degradation of CDK7 by this compound has significant downstream consequences due to CDK7's dual role in regulating the cell cycle and transcription.

dot

CDK7_Signaling cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation This compound This compound CDK7 CDK7 This compound->CDK7 Induces Degradation CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CDK7->CDK1_2_4_6 Activates (T-loop phosphorylation) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CTD Cell_Cycle_Arrest Cell Cycle Arrest CDK1_2_4_6->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Transcription_Inhibition Inhibition of Transcription RNAPII->Transcription_Inhibition Inhibition leads to Transcription_Inhibition->Apoptosis WB_Workflow A 1. Cell Treatment - Seed cells - Treat with this compound B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer A->B C 3. Protein Quantification - BCA Assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary Ab (anti-CDK7) - Incubate with secondary Ab E->F G 7. Detection - Chemiluminescence imaging F->G H 8. Analysis - Densitometry G->H Proteomics_Workflow A 1. Cell Culture and Treatment - Treat cells with this compound or DMSO B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Digestion - Reduce, alkylate, and digest with trypsin B->C D 4. Peptide Labeling (e.g., TMT) - Label peptides from different conditions C->D E 5. LC-MS/MS Analysis - Separate peptides by liquid chromatography - Analyze by mass spectrometry D->E F 6. Data Analysis - Protein identification and quantification - Statistical analysis E->F

References

The Discovery and Development of JWZ-5-13: A Potent and Selective CDK7 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, development, and characterization of JWZ-5-13, a novel bivalent small molecule degrader of Cyclin-dependent Kinase 7 (CDK7). This compound leverages Proteolysis Targeting Chimera (PROTAC) technology to induce the selective degradation of CDK7, a key regulator of the cell cycle and transcription. This whitepaper details the design rationale, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data in structured tables and outlining the experimental protocols for its characterization. Visual diagrams of the relevant biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this promising anti-cancer agent.

Introduction: Targeting CDK7 in Oncology

Cyclin-dependent Kinase 7 (CDK7) is a critical component of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1.[1][2] The CAK complex plays a dual role in cellular function: it activates other CDKs, thereby driving cell cycle progression, and it is a component of the general transcription factor TFIIH, which is essential for the initiation of transcription by RNA polymerase II. Due to its central role in these fundamental processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.

Traditional approaches to inhibiting CDK7 have focused on the development of small molecule inhibitors that block its catalytic activity. However, the development of Proteolysis Targeting Chimeras (PROTACs) offers an alternative and potentially more effective strategy. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This event-driven pharmacology can offer advantages over traditional occupancy-driven inhibition, including the potential for more sustained target suppression and the ability to address non-enzymatic scaffolding functions of the target protein.

This compound is a potent and selective CDK7 degrader that was developed to explore the therapeutic potential of this approach.[1] This document serves as a comprehensive technical guide to its discovery and preclinical development.

Discovery and Design of this compound

This compound was developed through a systematic medicinal chemistry campaign.[1] The design strategy involved the conjugation of a known ATP-competitive CDK7 inhibitor with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[3][4] This design allows this compound to simultaneously bind to CDK7 and the CRL2VHL E3 ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK7.

The logical workflow for the design and validation of this compound is depicted below:

G cluster_design Design & Synthesis cluster_validation Preclinical Validation Identify potent CDK7 binder Identify potent CDK7 binder Select VHL E3 ligase ligand Select VHL E3 ligase ligand Identify potent CDK7 binder->Select VHL E3 ligase ligand Optimize chemical linker Optimize chemical linker Select VHL E3 ligase ligand->Optimize chemical linker Synthesize this compound Synthesize this compound Optimize chemical linker->Synthesize this compound In vitro kinase assay In vitro Kinase Assay (IC50 determination) Synthesize this compound->In vitro kinase assay Cellular degradation assay Cellular Degradation Assay (Western Blot, DC50/Dmax) In vitro kinase assay->Cellular degradation assay Cell viability assay Cell Viability Assay (Antiproliferative effects) Cellular degradation assay->Cell viability assay Proteome-wide selectivity Proteome-wide Selectivity (Mass Spectrometry) Cell viability assay->Proteome-wide selectivity In vivo PK study In vivo Pharmacokinetic Study (Bioavailability) Proteome-wide selectivity->In vivo PK study

Figure 1: Design and validation workflow for this compound.

Mechanism of Action

This compound functions as a CDK7 degrader by hijacking the ubiquitin-proteasome system (UPS).[1][4] The molecule forms a ternary complex with CDK7 and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK7. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the CDK7 protein.

The signaling pathway illustrating the mechanism of action of this compound is shown below:

G cluster_pathway This compound Mechanism of Action This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex CDK7 CDK7 CDK7->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Poly-ubiquitinated CDK7 Poly-ubiquitinated CDK7 Ubiquitination->Poly-ubiquitinated CDK7 Proteasome Proteasome Poly-ubiquitinated CDK7->Proteasome Degraded CDK7 Proteasome->Degraded CDK7

Figure 2: Signaling pathway of this compound-mediated CDK7 degradation.

Preclinical Characterization

In Vitro Potency and Selectivity

The inhibitory activity of this compound against CDK7 was determined using an in vitro kinase assay. The compound demonstrated potent inhibition of CDK7.

CompoundTargetIC50 (nM)
This compoundCDK720

Table 1: In Vitro Inhibitory Activity of this compound. [3]

Cellular Degradation of CDK7

The ability of this compound to induce the degradation of CDK7 was assessed in various cancer cell lines using Western blotting. This compound was found to be a potent degrader of CDK7 in a concentration- and time-dependent manner.

Cell LineDC50 (nM)Dmax (%)
Jurkat (T-cell leukemia)<100~100
OVCAR3 (Ovarian cancer)<100~100
SUDHL5 (B-cell lymphoma)<100~100
Molt4 (T-cell leukemia)<100~100
A549 (Lung cancer)Not ReportedNot Reported

Table 2: CDK7 Degradation by this compound in Various Cancer Cell Lines. [3][5]

Antiproliferative Activity

The antiproliferative effects of this compound were evaluated in a panel of cancer cell lines using a CellTiter-Glo luminescent cell viability assay. The results demonstrated that this compound potently inhibits the proliferation of various cancer cell lines.

Cell LineGI50 (nM)
Jurkat7
SUDHL57
Molt47
A5497

Table 3: Antiproliferative Activity of this compound. [3]

Proteome-Wide Selectivity

To assess the selectivity of this compound, an unbiased global proteomic study was conducted in OVCAR3 cells using mass spectrometry. The results demonstrated high proteome-wide selectivity for this compound, with CDK7 being the most significantly downregulated protein.

In Vivo Pharmacokinetics

A pharmacokinetic study of this compound was conducted in mice to evaluate its bioavailability and other pharmacokinetic parameters. The study confirmed that this compound has bioavailability in mice, supporting its potential for in vivo applications.[1][3]

ParameterValue
Dose Not Reported
Route of Administration Not Reported
Cmax Not Reported
Tmax Not Reported
AUC Not Reported
Half-life (t1/2) Not Reported

Table 4: Pharmacokinetic Parameters of this compound in Mice. (Note: Specific values were not available in the reviewed literature).

Experimental Protocols

Synthesis of this compound

The detailed synthetic route for this compound is described in the primary publication by Ji et al.[1] The synthesis involves a multi-step process starting from commercially available materials. The key steps include the synthesis of the CDK7 binder, the VHL ligand, and the linker, followed by their conjugation to yield the final PROTAC molecule. For the complete, step-by-step synthesis protocol, including reaction conditions and characterization data, please refer to the supplementary information of the aforementioned publication.

In Vitro Kinase Assay

The in vitro kinase activity of this compound against CDK7 was determined using a commercially available ADP-Glo™ Kinase Assay (Promega). The assay measures the amount of ADP produced during the kinase reaction. The protocol involves incubating the kinase, substrate, ATP, and varying concentrations of the test compound. The luminescence generated is proportional to the amount of ADP produced and is used to calculate the IC50 value.

Western Blotting for CDK7 Degradation

A general workflow for assessing protein degradation via Western Blot is provided below. For specific antibody concentrations and incubation times used in the characterization of this compound, please refer to the primary publication.

G cluster_workflow Western Blot Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Figure 3: General experimental workflow for Western Blotting.
  • Cell Culture and Treatment: Cancer cell lines were cultured in appropriate media and treated with varying concentrations of this compound or DMSO as a vehicle control for the indicated times.

  • Cell Lysis: Cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins were transferred from the gel to a PVDF membrane.

  • Blocking: The membrane was blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane was incubated with a primary antibody specific for CDK7, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities were quantified using densitometry and normalized to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Cell Seeding: Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

  • Reagent Addition: An equal volume of CellTiter-Glo® reagent was added to each well.

  • Lysis and Signal Stabilization: The plates were mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Data Analysis: The data was normalized to vehicle-treated controls, and the GI50 values were calculated using non-linear regression analysis.

Proteome-Wide Selectivity by Mass Spectrometry

The proteome-wide selectivity of this compound was evaluated using a quantitative mass spectrometry-based proteomics approach.

  • Cell Treatment and Lysis: OVCAR3 cells were treated with this compound or DMSO. After treatment, cells were lysed, and the proteome was extracted.

  • Protein Digestion: Proteins were digested into peptides using trypsin.

  • TMT Labeling: Peptides were labeled with tandem mass tags (TMT) for relative quantification.

  • LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS data was processed to identify and quantify proteins. The relative abundance of each protein in the this compound-treated samples was compared to the DMSO-treated samples to identify significantly regulated proteins.

Mouse Pharmacokinetic Study

The pharmacokinetic properties of this compound were evaluated in mice.

  • Animal Dosing: A cohort of mice was administered this compound via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Plasma Preparation: Plasma was isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound in the plasma samples was determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Conclusion

This compound is a potent, selective, and bioavailable small molecule degrader of CDK7. Through its novel mechanism of action, it effectively reduces CDK7 protein levels in cancer cells, leading to robust antiproliferative effects. The high proteome-wide selectivity of this compound minimizes the potential for off-target effects. These promising preclinical findings establish this compound as a valuable chemical probe for further investigation into the pharmacological consequences of CDK7 degradation and as a potential lead compound for the development of new cancer therapeutics. Further in vivo efficacy studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to JWZ-5-13: A Chemical Probe for Studying CDK7 Function in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of JWZ-5-13, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical enzyme involved in the regulation of both the cell cycle and transcription, making it a compelling target for cancer therapy. This compound serves as a valuable chemical probe to elucidate the pharmacological consequences of CDK7 degradation.[1][2]

Introduction to this compound

This compound is a bivalent small molecule that functions as a CDK7 degrader.[3] It is designed with a ligand that binds to the ATP pocket of CDK7 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[1][4] This ternary complex formation (CDK7-JWZ-5-13-VHL) leads to the ubiquitination of CDK7, marking it for degradation by the proteasome.[4] This mechanism of action, targeted protein degradation, offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.[1]

Mechanism of Action

The mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

  • Binding: this compound simultaneously binds to CDK7 and the VHL E3 ubiquitin ligase.

  • Ternary Complex Formation: This binding event forms a CDK7-JWZ-5-13-VHL ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to CDK7.

  • Proteasomal Degradation: The polyubiquitinated CDK7 is then recognized and degraded by the 26S proteasome.

This process is catalytic, as a single molecule of this compound can induce the degradation of multiple CDK7 proteins.

cluster_0 Mechanism of Action of this compound This compound This compound Ternary_Complex CDK7-JWZ-5-13-VHL Ternary Complex This compound->Ternary_Complex CDK7 CDK7 CDK7->Ternary_Complex VHL VHL VHL->Ternary_Complex Ub_CDK7 Ubiquitinated CDK7 Ternary_Complex->Ub_CDK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK7->Proteasome Recognition Degraded_CDK7 Degraded CDK7 (Peptides) Proteasome->Degraded_CDK7 Degradation

Mechanism of action of the PROTAC degrader this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueDescriptionReference
CDK7 IC50 20.1 nMIn vitro half-maximal inhibitory concentration for CDK7 kinase activity, determined by the Adapta Eu kinase assay.[1]
DC50 <100 nMHalf-maximal degradation concentration in cancer cell lines.[1]
Dmax ~100%Maximum degradation of CDK7 observed in cancer cell lines.[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)AssayReference
SU-DHL-5 B-cell Lymphoma52CellTiter-Glo (72h)[4]
MOLT-4 T-cell Leukemia89CellTiter-Glo (72h)[4]
Jurkat T-cell Leukemia160CellTiter-Glo (72h)[4]
A549 Lung Carcinoma332CellTiter-Glo (72h)[4]
OVCAR-3 Ovarian Adenocarcinoma780CellTiter-Glo (72h)[4]

Table 3: In Vivo Pharmacokinetics of this compound

ParameterValueSpeciesDosingReference
Bioavailability ConfirmedMouseNot specified[1][2]
Cmax Not Publicly Available---
Tmax Not Publicly Available---
AUC Not Publicly Available---

While in vivo bioavailability in mice has been confirmed, specific pharmacokinetic parameters such as Cmax, Tmax, and AUC have not been publicly disclosed in the available literature.

Signaling Pathways

CDK7 plays a dual role in regulating the cell cycle and transcription. Its degradation by this compound is expected to impact both processes significantly.

cluster_0 CDK7 Signaling Pathways cluster_1 Cell Cycle Control cluster_2 Transcriptional Regulation CDK7_CC CDK7/ Cyclin H/ MAT1 (CAK) CDK4_6 CDK4/6- Cyclin D CDK7_CC->CDK4_6 P (Thr172) CDK2_E CDK2- Cyclin E CDK7_CC->CDK2_E P CDK2_A CDK2- Cyclin A CDK7_CC->CDK2_A P CDK1 CDK1- Cyclin B CDK7_CC->CDK1 P G1_S G1/S Transition CDK4_6->G1_S CDK2_E->G1_S S_Phase S Phase (DNA Replication) CDK2_A->S_Phase G2_M G2/M Transition CDK1->G2_M CDK7_T CDK7/ Cyclin H/ MAT1 (in TFIIH) RNA_Pol_II RNA Polymerase II (CTD) CDK7_T->RNA_Pol_II P (Ser5/7) Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation JWZ_5_13 This compound JWZ_5_13->CDK7_CC Degradation JWZ_5_13->CDK7_T Degradation cluster_0 Western Blotting Workflow for CDK7 Degradation start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-CDK7) Incubation blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Physicochemical Properties of JWZ-5-13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective bivalent small molecule degrader of Cyclin-Dependent Kinase 7 (CDK7). As a Proteolysis-Targeting Chimera (PROTAC), this compound functions by inducing the degradation of CDK7 through the ubiquitin-proteasome system, offering a promising strategy for therapeutic intervention in oncology.[1][2][3] This document provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols relevant to its characterization.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological parameters for this compound is presented below. It is important to note that while some data has been published, comprehensive experimental values for properties such as aqueous solubility, LogP/D, and pKa are not yet publicly available.

PropertyValueReference
Molecular Formula C₅₄H₆₆N₁₀O₆S[4]
Molecular Weight 983.25 g/mol [4]
Appearance Solid[4]
Solubility 10 mM in DMSO[4]
≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (for in vivo studies)[5]
In Vitro Potency (IC₅₀) 20.1 nM (in vitro Adapta Eu kinase assay)[3]
Cellular Degradation (DC₅₀) < 100 nM in various cancer cell lines[3]

Mechanism of Action: CDK7 Degradation

This compound is designed to hijack the cell's natural protein disposal machinery to eliminate CDK7. It is a heterobifunctional molecule comprising a ligand that binds to CDK7 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of CDK7, marking it for degradation by the proteasome.

JWZ_5_13_Mechanism_of_Action cluster_1 Ubiquitination cluster_2 Proteasomal Degradation JWZ_5_13 This compound CDK7 CDK7 (Target Protein) JWZ_5_13->CDK7 Binds VHL VHL (E3 Ligase) JWZ_5_13->VHL Ubiquitinated_CDK7 Polyubiquitinated CDK7 Ub Ubiquitin VHL->Ub Transfers Ub->CDK7 Proteasome Proteasome Ubiquitinated_CDK7->Proteasome Recognized by Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades into

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization of this compound are provided below. These represent standard protocols in the field of drug discovery and PROTAC development.

In Vitro Kinase Assay (Adapta™ Universal Kinase Assay)

Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against CDK7.

Methodology:

  • Prepare a reaction mixture containing CDK7 enzyme, a substrate peptide, and ATP in a suitable kinase buffer.

  • Serially dilute this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.

  • Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer.

  • Incubate in the dark to allow for antibody-tracer binding.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is inversely proportional to the amount of ADP produced.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based CDK7 Degradation Assay (Western Blot)

Objective: To assess the ability of this compound to induce the degradation of CDK7 in cancer cell lines.

Methodology:

  • Culture cancer cells (e.g., Jurkat, OVCAR3) to approximately 80% confluency.

  • Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 6, 8, 24 hours). Include a vehicle control (DMSO).

  • Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against CDK7 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of CDK7 protein.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection A Seed Cells B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection & Imaging I->J

Western Blot Experimental Workflow
Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To evaluate the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Pharmacokinetic Study in Mice

Objective: To assess the bioavailability and pharmacokinetic profile of this compound.

Methodology:

  • Administer this compound to mice via intravenous (IV) and oral (PO) routes at a specified dose.

  • Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process the blood samples to obtain plasma.

  • Extract this compound from the plasma samples.

  • Quantify the concentration of this compound in the plasma samples using LC-MS/MS.

  • Calculate pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion

This compound is a valuable chemical probe for investigating the biological consequences of CDK7 degradation.[2] Its potency and selectivity make it a significant tool in cancer research. Further characterization of its physicochemical properties will be crucial for its continued development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel PROTAC molecules.

References

Unveiling JWZ-5-13: A Potent and Selective CDK7 Degrader for Advancing Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

JWZ-5-13 has emerged as a powerful chemical probe in the field of cancer biology, offering a highly specific and potent mechanism for the targeted degradation of Cyclin-Dependent Kinase 7 (CDK7). This technical guide provides a comprehensive overview of this compound, consolidating its technical specifications, mechanism of action, and key experimental data to support its application in research and drug development.

Core Technical Specifications

This compound is a bivalent small molecule, meticulously designed as a Proteolysis Targeting Chimera (PROTAC). Its structure incorporates a ligand that binds to CDK7 and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, effectively hijacking the cell's natural protein disposal system to eliminate CDK7.[1][2][3]

PropertyValueSource
Target Cyclin-Dependent Kinase 7 (CDK7)[4]
Mechanism of Action PROTAC-mediated protein degradation[1][4]
E3 Ligase Recruited von Hippel-Lindau (VHL)[3]
Molecular Weight 983.23 g/mol [1]
In Vitro Potency (IC50) 20.1 nM (Adapta Eu kinase assay)[4]
Cellular Degradation (DC50) < 100 nM[4]
Maximum Degradation (Dmax) ~100%[4]
Recommended Cellular Concentration 100 nM - 5 µM[2][4]

Mechanism of Action: Targeted Degradation of CDK7

This compound operates through the PROTAC mechanism, inducing the degradation of CDK7 via the ubiquitin-proteasome system.[1][5] This process involves the formation of a ternary complex between this compound, CDK7, and the VHL E3 ligase complex. This proximity facilitates the ubiquitination of CDK7, marking it for destruction by the proteasome. This degradation is dependent on concentration, time, and the presence of VHL.[2][3]

JWZ_5_13_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation JWZ_5_13 This compound CDK7 CDK7 JWZ_5_13->CDK7 Binds VHL VHL E3 Ligase JWZ_5_13->VHL Recruits CDK7_JWZ_VHL CDK7-JWZ-5-13-VHL Proteasome Proteasome Degraded_CDK7 Degraded CDK7 (Peptides) Proteasome->Degraded_CDK7 Degradation Ub Ubiquitin Ub->CDK7_JWZ_VHL Ubiquitination CDK7_JWZ_VHL->Proteasome Targeting

Mechanism of action for this compound.

Experimental Data and Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting CDK7 kinase activity.

Methodology: An in vitro Adapta Eu kinase assay was utilized to measure the IC50 value of this compound against CDK7.[4] This assay typically involves incubating the kinase, substrate, and ATP with varying concentrations of the inhibitor. The resulting kinase activity is then quantified, often through fluorescence-based detection methods.

Results: this compound demonstrated potent inhibition of CDK7 with an IC50 value of 20.1 nM.[4]

Cellular Degradation and Selectivity

Objective: To assess the ability of this compound to induce the degradation of CDK7 in cancer cell lines and to evaluate its selectivity.

Methodology:

  • Western Blotting: Various cancer cell lines, including Jurkat, OVCAR3, SUDHL5, and Molt4, were treated with this compound for specified durations (e.g., 6 hours).[2][4] Cell lysates were then subjected to Western blotting to detect the levels of CDK7 and other proteins of interest. Proteasome inhibitors were used in rescue experiments to confirm that the degradation is proteasome-dependent.[4]

  • Proteome-wide Analysis: An unbiased, multiplexed quantitative mass spectrometry-based proteomics approach was employed on OVCAR3 cells treated with this compound (0.1 µM for 6 hours).[4] This allowed for a global assessment of protein level changes to determine the selectivity of the degrader.

Results:

  • This compound effectively and rapidly degraded CDK7 in multiple cancer cell lines, achieving a Dmax of approximately 100% within 6 hours.[4]

  • The degradation was confirmed to be proteasome-dependent.[4]

  • Proteomic analysis revealed high selectivity for CDK7. Out of 6,538 identified proteins, only CDK7 and its binding partner Cyclin H were significantly downregulated.[4]

  • This compound showed minimal effect on the protein levels of other CDK family members such as CDK1, 2, 4, 5, 6, 8, and 9 at concentrations up to 0.5 µM.[4]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis cluster_invivo In Vivo Studies Kinase_Assay Adapta Eu Kinase Assay IC50 IC50 Determination (20.1 nM) Kinase_Assay->IC50 Result Cell_Treatment Cancer Cell Line Treatment with this compound WB Western Blotting Cell_Treatment->WB Proteomics Mass Spectrometry (Proteomics) Cell_Treatment->Proteomics DC50_Dmax DC50 (< 100 nM) Dmax (~100%) WB->DC50_Dmax Result Selectivity High Selectivity for CDK7 Proteomics->Selectivity Result PK_Study Pharmacokinetic Study (Mice) Bioavailability Demonstrated Bioavailability PK_Study->Bioavailability Result

Experimental workflow for this compound validation.
Antiproliferative Effects

Objective: To evaluate the impact of CDK7 degradation by this compound on cancer cell proliferation.

Methodology: Cell proliferation assays were conducted on various cancer cell lines, including Jurkat, SUDHL5, Molt4, and A549.[4] The inhibitory effect of this compound on cell growth was compared to its parent CDK7 inhibitor.

Results: this compound exhibited a significantly stronger inhibition of cell growth compared to its parental binder, demonstrating the enhanced efficacy of the degradation approach.[3][4]

In Vivo Studies

Pharmacokinetic studies in mice have shown that this compound possesses bioavailability, making it a valuable tool for investigating the consequences of CDK7 degradation in in vivo models.[3][4]

Conclusion

This compound is a highly potent, selective, and bioavailable PROTAC degrader of CDK7. Its ability to induce rapid and robust degradation of its target with high specificity makes it an invaluable chemical probe for dissecting the multifaceted roles of CDK7 in cell cycle regulation and transcription. For researchers in oncology and drug development, this compound provides a superior alternative to traditional inhibitors for studying the therapeutic potential of CDK7 ablation.

References

JWZ-5-13: A Technical Guide to a Selective CDK7 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JWZ-5-13, a potent and selective small molecule PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7). This document summarizes commercially available sources, pricing, and the core technical data necessary for its application in research and drug development.

Commercial Availability and Pricing

This compound is available from several biochemical suppliers for research purposes. While pricing can vary and is often subject to quotation, indicative pricing has been compiled from available sources.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)
MedchemExpressHY-16182898.19%5 mg$869
10 mg$1390
25 mg$2500
50 mg$4000
100 mg$6000
ProbechemPC-22665Not specified25 mgGet quote
Chemical Probes PortalVariousVaries by supplier

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Core Technical Data

This compound is a bivalent molecule designed to induce the degradation of CDK7 through the ubiquitin-proteasome system.[1][2][3] It achieves this by simultaneously binding to CDK7 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7 by the proteasome.[2][4]

In Vitro and In-Cell Activity

A summary of the key quantitative data for this compound is presented below.

ParameterValueAssayCell Line(s)
In Vitro Potency
CDK7 Inhibition (IC₅₀)20.1 nM[2]Adapta Eu kinase assayN/A
In-Cell Degradation
CDK7 Degradation (DC₅₀)< 100 nM[2]Western BlotJurkat, OVCAR3, SUDHL, Molt4[2]
Max Degradation (Dₘₐₓ)~100%[2]Western BlotJurkat, OVCAR3, SUDHL, Molt4[2]
Time to Degradation< 6 hours[2]Western BlotJurkat, OVCAR3, SUDHL, Molt4[2]
Cellular Proliferation
Inhibition vs. Parent Compound~7-fold strongerProliferation AssayJurkat, SUDHL5, Molt4, A549[2]
Selectivity

This compound demonstrates high selectivity for CDK7 over other cyclin-dependent kinases.[2]

ParameterDetails
CDK Family Selectivity At concentrations up to 0.5 µM, this compound showed minimal effect on the protein levels of CDK1, 2, 4, 5, 6, 8, and 9.[2]
Proteome-Wide Selectivity In OVCAR3 cells treated with 0.1 µM this compound for 6 hours, only CDK7 and its binding partner Cyclin H were significantly downregulated out of 6,538 identified proteins.[2]

Mechanism of Action: Signaling Pathway

This compound functions as a PROTAC to induce the degradation of CDK7. The following diagram illustrates this process.

JWZ_5_13_Mechanism_of_Action cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation JWZ_5_13 This compound CDK7 CDK7 JWZ_5_13->CDK7 Binds to VHL VHL E3 Ligase JWZ_5_13->VHL Recruits Ub Ubiquitin VHL->Ub Mediates transfer of Ub_CDK7 Polyubiquitinated CDK7 Ub->Ub_CDK7 Tags CDK7 Proteasome 26S Proteasome Ub_CDK7->Proteasome Recognized by Degraded_CDK7 Degraded CDK7 (Peptides) Proteasome->Degraded_CDK7 Degrades

Caption: Mechanism of action for this compound-induced CDK7 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

Western Blotting for CDK7 Degradation

Objective: To determine the extent of CDK7 protein degradation following treatment with this compound.

Workflow:

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells (e.g., OVCAR3, Jurkat) in appropriate media. - Treat with desired concentrations of this compound or DMSO control for specified time points (e.g., 6 hours). B 2. Cell Lysis - Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE and Transfer - Separate protein lysates by SDS-PAGE. - Transfer proteins to a PVDF membrane. C->D E 5. Immunoblotting - Block the membrane with 5% non-fat milk or BSA in TBST. - Incubate with primary antibodies against CDK7 and a loading control (e.g., GAPDH, β-actin). - Wash and incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection and Analysis - Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. - Quantify band intensities to determine the relative level of CDK7 protein. E->F

Caption: Workflow for Western Blot analysis of CDK7 degradation.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 5 µM) or a vehicle control (DMSO) for the desired duration (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Measure the total protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for CDK7 overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.

Proteome-wide Selectivity Analysis

Objective: To assess the selectivity of this compound across the entire proteome.

Workflow:

Proteomics_Workflow A 1. Cell Culture and Treatment - Culture OVCAR3 cells. - Treat with 0.1 µM this compound or DMSO for 6 hours in triplicate. B 2. Protein Extraction and Digestion - Harvest cells and extract proteins. - Digest proteins into peptides using trypsin. A->B C 3. Tandem Mass Tag (TMT) Labeling - Label peptides from each sample with a unique TMT reagent. B->C D 4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - Combine labeled peptide samples. - Analyze the peptide mixture using high-resolution LC-MS/MS. C->D E 5. Data Analysis - Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). - Perform statistical analysis to identify significantly up- or down-regulated proteins. D->E

Caption: Workflow for proteome-wide selectivity analysis.

Detailed Steps:

  • Sample Preparation: Grow OVCAR3 cells and treat them in triplicate with either 0.1 µM this compound or DMSO for 6 hours.

  • Protein Digestion: Harvest the cells, lyse them, and quantify the protein content. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling: Label the peptide samples from the different treatment groups with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution Orbitrap mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to compare the protein abundance between the this compound-treated and DMSO-treated groups to identify proteins that are significantly altered.[2]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Workflow:

Proliferation_Assay_Workflow A 1. Cell Seeding - Seed cancer cells (e.g., Jurkat, SUDHL5, Molt4, A549) in 96-well plates. B 2. Compound Treatment - Treat cells with a serial dilution of this compound, the parent CDK7 inhibitor, or DMSO control. A->B C 3. Incubation - Incubate the plates for a specified period (e.g., 72 hours). B->C D 4. Viability Measurement - Add a viability reagent (e.g., CellTiter-Glo). - Measure luminescence or absorbance to determine cell viability. C->D E 5. Data Analysis - Plot cell viability against compound concentration. - Calculate the GI₅₀ (concentration for 50% growth inhibition) values. D->E

References

Methodological & Application

Application Notes and Protocols for JWZ-5-13 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective PROTAC Degrader of CDK7 for Cancer Research

Introduction

JWZ-5-13 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a bifunctional molecule, this compound links a CDK7 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to specifically target CDK7 for degradation.[1][2][4] CDK7 is a crucial component of the CDK-activating kinase (CAK) complex, which plays a pivotal role in regulating the cell cycle and transcription.[5] By degrading CDK7, this compound offers a powerful tool to study the downstream consequences of CDK7 loss and presents a promising therapeutic strategy for cancers dependent on CDK7 activity.[1][4][5]

These application notes provide detailed protocols for utilizing this compound in fundamental cell-based assays to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

This compound functions as a CDK7 degrader through the PROTAC mechanism. One end of the molecule binds to CDK7, while the other end recruits the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK7, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation leads to a rapid and sustained loss of CDK7 protein levels within the cell.[1][3][4]

JWZ_5_13_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound CDK7 CDK7 This compound->CDK7 Binds VHL VHL E3 Ligase This compound->VHL Recruits CDK7_JWZ_VHL CDK7 :: this compound :: VHL Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome Targeting Degraded_CDK7 Degraded CDK7 (Peptides) Proteasome->Degraded_CDK7 Degradation CDK7_JWZ_VHL->Ub Ubiquitination

Caption: Mechanism of action of this compound as a PROTAC degrader of CDK7.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound based on available in vitro and cellular data.

Table 1: In Vitro Potency and Cellular Degradation Efficiency

ParameterValueAssay ConditionReference
IC₅₀ (CDK7) 20.1 nMIn vitro Adapta Eu kinase assay[1]
DC₅₀ < 100 nMVarious cancer cell lines (Jurkat, OVCAR3, SUDHL, Molt4)[1]
Dₘₐₓ ~100%Various cancer cell lines (Jurkat, OVCAR3, SUDHL, Molt4)[1]
Time to Degradation ~6 hoursOVCAR3 cells[1]

Table 2: Recommended Concentrations for Cellular Assays

ParameterConcentration RangeNotesReference
Effective Concentration 100 nM - 5 µMConcentration-dependent effects are expected.[1][3]
Proteome-wide Selectivity 0.1 µM (100 nM)Shown to be highly selective for CDK7 in OVCAR3 cells.[1]

Experimental Protocols

The following are detailed protocols for assessing the cellular effects of this compound. It is recommended to include a vehicle control (e.g., DMSO) and a negative control compound if available.

Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol is designed to measure the effect of this compound on cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, OVCAR3, SUDHL5, Molt4, A549)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well tissue culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle control (DMSO) for a designated time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well tissue culture plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle viability_analysis Calculate IC₅₀ viability->viability_analysis apoptosis_analysis Quantify Apoptotic Population apoptosis->apoptosis_analysis cell_cycle_analysis Determine Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: General experimental workflow for characterizing the effects of this compound.

References

Application Notes and Protocols for JWZ-5-13 in Jurkat and OVCAR3 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective bivalent small molecule degrader of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by linking CDK7 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7 by the proteasome.[2][4][5] This targeted protein degradation strategy offers a powerful approach to inhibit CDK7 function, which is crucial for both cell cycle progression and transcriptional regulation.[3][6] Dysregulation of CDK7 activity is implicated in various cancers, making it a compelling therapeutic target.[6] These application notes provide detailed protocols for utilizing this compound in two distinct cancer cell lines: Jurkat, a T-lymphoblast cell line, and OVCAR3, an ovarian adenocarcinoma cell line.

Mechanism of Action

This compound is comprised of a ligand that binds to CDK7 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7] This ternary complex formation facilitates the transfer of ubiquitin to CDK7, marking it for degradation by the 26S proteasome. The degradation of CDK7 disrupts its dual roles in:

  • Cell Cycle Control: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[8][9][10]

  • Transcriptional Regulation: CDK7 is a component of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for transcription initiation and elongation.[6][9][11]

By degrading CDK7, this compound effectively inhibits these processes, leading to cell cycle arrest and suppression of oncogenic transcription, ultimately resulting in anti-proliferative effects in cancer cells.[3][12]

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in Jurkat and OVCAR3 cell lines.

Table 1: In Vitro Potency of this compound

ParameterValueAssay ConditionsReference
CDK7 Inhibition (IC50) 20.1 nMIn vitro Adapta Eu kinase assay[7]

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeAssayIC50 ValueIncubation TimeReference
Jurkat T-cell LeukemiaCellTiter-Glo®160 nM72 hours
OVCAR3 Ovarian AdenocarcinomaCellTiter-Glo®780 nM72 hours

Table 3: Degradation Activity of this compound

Cell LineDC50DmaxTime to DegradationReference
Jurkat <100 nM~100%< 6 hours[7]
OVCAR3 <100 nM~100%< 6 hours[7]

DC50: Concentration required for 50% degradation of the target protein. Dmax: Maximum percentage of protein degradation.

Mandatory Visualizations

This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound CDK7 CDK7 This compound->CDK7 Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Ubiquitinated CDK7 CDK7-Ub CDK7->Ubiquitinated CDK7 Ub Ub VHL E3 Ligase->Ub Transfers Ub->CDK7 Tags Proteasome Proteasome Ubiquitinated CDK7->Proteasome Recognized by Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades into

Caption: this compound facilitates the ubiquitination and proteasomal degradation of CDK7.

CDK7 Signaling Pathways cluster_0 Cell Cycle Progression cluster_1 Transcriptional Regulation CDK7 CDK7 CDK1/2/4/6 CDK1/2/4/6 CDK7->CDK1/2/4/6 Activates (T-loop P) RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CTD Cell Cycle Cell Cycle CDK1/2/4/6->Cell Cycle Transcription Transcription RNAPII->Transcription This compound This compound This compound->CDK7 Degrades Experimental Workflow: Cell Viability (IC50) Seed Cells 1. Seed Jurkat or OVCAR3 cells in 96-well plates Drug Treatment 2. Treat with serial dilutions of this compound Seed Cells->Drug Treatment Incubation 3. Incubate for 72 hours Drug Treatment->Incubation Add Reagent 4. Add CellTiter-Glo® Reagent Incubation->Add Reagent Measure Luminescence 5. Measure luminescence Add Reagent->Measure Luminescence Data Analysis 6. Calculate IC50 values Measure Luminescence->Data Analysis

References

Application Notes and Protocols for Detecting CDK7 Degradation by JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blot to detect and quantify the degradation of Cyclin-Dependent Kinase 7 (CDK7) induced by the PROTAC degrader, JWZ-5-13. Additionally, we present key quantitative data and illustrative diagrams to support your research and development endeavors in targeting CDK7 for therapeutic intervention.

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of CDK7.[1] It functions by forming a ternary complex between CDK7 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK7.[1][2] This targeted protein degradation offers a powerful approach to inhibit CDK7 function and is a promising strategy in cancer therapy.[1][3]

Quantitative Data Summary

The following table summarizes the degradation efficiency of this compound in inducing CDK7 degradation in various cancer cell lines.

ParameterCell Line(s)ValueTreatment TimeReference
DC₅₀ Jurkat, OVCAR3, SUDHL4, Molt4< 100 nM6 hours[4]
Dₘₐₓ Jurkat, OVCAR3, SUDHL4, Molt4~100%6 hours[4]
% Degradation Jurkat> 80%16 hours[1]
Time Course JurkatDegradation observed as early as 0.5 hours, continuing up to 24 hours.0.5 - 24 hours[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

cluster_0 Mechanism of this compound Action JWZ This compound Ternary Ternary Complex (CDK7-JWZ-5-13-VHL) JWZ->Ternary Binds CDK7 CDK7 CDK7->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_CDK7 Polyubiquitinated CDK7 Ternary->Ub_CDK7 Recruits & Catalyzes Ub Ubiquitin Ub->Ub_CDK7 Added Proteasome 26S Proteasome Ub_CDK7->Proteasome Targeted to Degradation Degraded CDK7 (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of this compound induced CDK7 degradation.

cluster_1 Western Blot Workflow A Cell Culture (e.g., Jurkat, OVCAR3) B Treat with this compound (Dose-response & time-course) A->B C Cell Lysis (RIPA buffer + inhibitors) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (PVDF membrane) E->F G Blocking (5% non-fat milk or BSA) F->G H Primary Antibody Incubation (Anti-CDK7) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Detection (ECL substrate) I->J K Data Analysis (Densitometry) J->K

Caption: Western blot experimental workflow.

Detailed Experimental Protocol: Western Blot for CDK7 Degradation

This protocol outlines the procedure for treating cancer cell lines with this compound and subsequently analyzing CDK7 protein levels via Western blot.

1. Materials and Reagents

  • Cell Lines: Jurkat (T-cell leukemia) or OVCAR3 (ovarian cancer) cells.

  • Cell Culture Medium: RPMI-1640 for Jurkat, DMEM for OVCAR3, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE: Precast or hand-casted polyacrylamide gels (e.g., 4-12% Bis-Tris).

  • Transfer Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Transfer Buffer: Standard Towbin buffer with 20% methanol.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-CDK7 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • Loading Control Antibody: Mouse or rabbit anti-β-actin or anti-GAPDH antibody.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

2. Cell Culture and Treatment

  • Culture Jurkat or OVCAR3 cells in their respective media at 37°C in a humidified incubator with 5% CO₂.

  • Seed the cells in appropriate culture plates to achieve 70-80% confluency at the time of treatment.

  • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 5 µM) for desired time points (e.g., 0.5, 2, 6, 16, 24 hours).[1][4] Include a vehicle-only (DMSO) control.

3. Cell Lysate Preparation

  • After treatment, wash the cells twice with ice-cold PBS.

  • For adherent cells (OVCAR3), add ice-cold lysis buffer directly to the plate. For suspension cells (Jurkat), pellet the cells by centrifugation before adding lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

5. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary anti-CDK7 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the loading control antibody either after stripping the membrane or by cutting the membrane if the target and control proteins have significantly different molecular weights.

7. Detection and Analysis

  • Apply the ECL substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the CDK7 band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of CDK7 degradation relative to the vehicle-treated control.

References

Application Notes and Protocols for In Vivo Studies of JWZ-5-13 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of JWZ-5-13, a potent and selective degrader of Cyclin-Dependent Kinase 7 (CDK7), in mouse models. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Introduction

This compound is a bivalent small molecule that functions as a Proteolysis-Targeting Chimera (PROTAC). It is composed of a ligand that binds to CDK7 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual binding induces the ubiquitination and subsequent degradation of CDK7 by the proteasome, leading to the inhibition of CDK7-dependent cellular processes.[3] Preclinical studies have demonstrated that this compound possesses antitumor activity and is bioavailable in mice, making it a valuable tool for cancer research.[1][2][4]

Signaling Pathway of this compound

The mechanism of action of this compound involves the targeted degradation of CDK7, a key regulator of transcription and cell cycle progression.

JWZ_5_13_Signaling_Pathway cluster_cell Cancer Cell JWZ_5_13 This compound VHL VHL E3 Ligase JWZ_5_13->VHL Binds CDK7 CDK7 JWZ_5_13->CDK7 Binds Ub Ubiquitin VHL->Ub Recruits Proteasome Proteasome CDK7->Proteasome Targeted for Degradation Transcription Transcription (e.g., MYC) CDK7->Transcription Promotes Cell_Cycle Cell Cycle Progression CDK7->Cell_Cycle Promotes Ub->CDK7 Ubiquitination Degraded_CDK7 Degraded CDK7 Proteasome->Degraded_CDK7 Degraded_CDK7->Transcription Inhibits Degraded_CDK7->Cell_Cycle Inhibits Apoptosis Apoptosis Transcription->Apoptosis Leads to Cell_Cycle->Apoptosis Leads to PK_Workflow A Formulate this compound in Vehicle B Administer 10 mg/kg IP to CD-1 Mice A->B C Collect Blood Samples at Multiple Time Points B->C D Separate Plasma by Centrifugation C->D E Analyze Plasma Concentration by LC-MS/MS D->E F Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) E->F Efficacy_Study_Workflow A Implant Cancer Cells Subcutaneously in Mice B Monitor Tumor Growth (to 100-200 mm³) A->B C Randomize Mice into Treatment & Control Groups B->C D Administer this compound or Vehicle C->D E Measure Tumor Volume & Body Weight Regularly D->E F Euthanize & Excise Tumors for Analysis at Endpoint E->F

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to CDK7, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation offers a powerful tool to study the physiological roles of CDK7 and presents a promising therapeutic strategy in oncology. These application notes provide recommended concentrations, detailed protocols for cellular assays, and a summary of quantitative data to facilitate the use of this compound in research settings.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays and cell lines.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay/Cell LineReference
In Vitro Potency
IC50 (CDK7 Inhibition)20.1 nMIn vitro Adapta Eu kinase assay[1]
Cellular Degradation
Recommended Concentration100 nM - 5 µMCellular Assays[1][2]
DC50 (CDK7 Degradation)< 100 nMJurkat, OVCAR3, SUDHL, Molt4 cells[1]
Dmax (CDK7 Degradation)~100%Jurkat, OVCAR3, SUDHL, Molt4 cells[1]
Time to DegradationObservable at 0.5 hours, sustained for 24 hoursJurkat cells (at 0.1 µM)[3]
Anti-proliferative Activity
IC50 (72 hours)89 nMMOLT-4
IC50 (72 hours)160 nMJurkat
IC50 (72 hours)332 nMA549
IC50 (72 hours)Not specified, but potent inhibition observedSU-DHL-5

Signaling Pathway

This compound operates through the PROTAC mechanism to induce the degradation of CDK7. The molecule simultaneously binds to CDK7 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CDK7, marking it for degradation by the 26S proteasome.

JWZ_5_13_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination JWZ_5_13 This compound CDK7 CDK7 JWZ_5_13->CDK7 VHL VHL E3 Ligase JWZ_5_13->VHL Proteasome 26S Proteasome CDK7->Proteasome Recognition PolyUb Polyubiquitination VHL->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb E1, E2 PolyUb->CDK7 Tagging Degraded_CDK7 Degraded CDK7 (Peptides) Proteasome->Degraded_CDK7 Degradation WB_Workflow Start Start Cell_Seeding 1. Seed cells in culture plates Start->Cell_Seeding Incubation_1 2. Incubate for 24 hours Cell_Seeding->Incubation_1 Treatment 3. Treat with this compound (e.g., 0.1, 1, 5 µM) and controls Incubation_1->Treatment Incubation_2 4. Incubate for desired time (e.g., 6, 12, 24 hours) Treatment->Incubation_2 Harvest 5. Harvest cells and lyse Incubation_2->Harvest Quantification 6. Quantify protein concentration (BCA assay) Harvest->Quantification SDS_PAGE 7. Perform SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 9. Block membrane Transfer->Blocking Primary_Ab 10. Incubate with primary antibody (anti-CDK7) Blocking->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 12. Detect with ECL substrate Secondary_Ab->Detection Analysis 13. Analyze band intensity Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for JWZ-5-13 in Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JWZ-5-13 is a potent and selective bivalent small molecule PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH, CDK7 plays a crucial role in both cell cycle progression and transcriptional regulation.[1][2] By hijacking the ubiquitin-proteasome system, this compound targets CDK7 for degradation, leading to potent inhibition of cancer cell proliferation and induction of apoptosis.[1][2][5] These application notes provide a summary of the anti-proliferative activity of this compound and detailed protocols for assessing its apoptotic effects in cancer cells.

Mechanism of Action

This compound is a PROTAC that consists of a ligand for CDK7, a linker, and a ligand for an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[4] This tripartite structure facilitates the formation of a ternary complex between CDK7 and the VHL E3 ligase, leading to the polyubiquitination of CDK7 and its subsequent degradation by the proteasome. The degradation of CDK7 disrupts its critical functions in phosphorylating cell cycle CDKs and RNA Polymerase II, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 72 hours of treatment, as determined by a CellTiter-Glo® luminescent cell viability assay.

Cell LineCancer TypeIC50 (nM)
SU-DHL-5B-cell Lymphoma52
MOLT-4T-cell Acute Lymphoblastic Leukemia89
JurkatT-cell Acute Lymphoblastic Leukemia160
A549Lung Adenocarcinoma332
OVCAR-3Ovarian Adenocarcinoma780

Data sourced from MedchemExpress, citing Ji W, et al. Eur J Med Chem. 2024.

Mandatory Visualizations

cluster_0 Mechanism of this compound Action This compound This compound Ternary Complex This compound : CDK7 : VHL Ternary Complex This compound->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex CDK7 CDK7 CDK7->Ternary Complex Ubiquitination Polyubiquitination of CDK7 Ternary Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation CDK7 Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced CDK7 degradation.

cluster_1 Signaling Pathway to Apoptosis This compound This compound CDK7_Degradation CDK7 Degradation This compound->CDK7_Degradation Transcription_Inhibition Inhibition of Transcriptional Elongation CDK7_Degradation->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest CDK7_Degradation->Cell_Cycle_Arrest Anti_Apoptotic_Proteins Decreased Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Inhibition->Anti_Apoptotic_Proteins Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Anti_Apoptotic_Proteins->Apoptosis

Caption: this compound signaling pathway to apoptosis.

cluster_2 Experimental Workflow for Apoptosis Assessment Cell_Culture Cancer Cell Culture Treatment Treatment with this compound (Dose and Time Course) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Viability Cell Viability Assay (e.g., CellTiter-Glo®) Harvest->Viability Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest->Flow_Cytometry Western_Blot Western Blot (e.g., Cleaved PARP, Caspase-3) Harvest->Western_Blot

Caption: General workflow for apoptosis assays.

Experimental Protocols

The following are detailed protocols for assessing apoptosis induced by this compound. These protocols are based on standard methodologies and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is for determining the IC50 of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • White, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record the luminescence using a luminometer.

  • Data Analysis: a. Subtract the average background luminescence (wells with medium only) from all experimental wells. b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[6][7]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/well in 6-well plates and allow them to adhere or stabilize for 24 hours.

  • Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: a. For adherent cells, collect the culture medium (containing floating cells) and wash the attached cells with PBS. b. Trypsinize the adherent cells and combine them with the cells from the culture medium. c. For suspension cells, collect the cells directly. d. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol is used to detect changes in the protein levels of key apoptosis regulators, such as cleaved PARP, following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-CDK7, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Treat cells with this compound as described in Protocol 2. b. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of cleaved PARP or cleaved Caspase-3 in treated versus control samples.

Troubleshooting

  • High background in Western blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Low signal in cell viability assays: Check cell seeding density and ensure cells are healthy before treatment.

  • High percentage of necrotic cells in flow cytometry: The compound concentration may be too high, or the incubation time too long. Perform a time-course and dose-response experiment to optimize conditions. Ensure gentle handling of cells during harvesting and staining.

Conclusion

This compound is a valuable research tool for studying the consequences of CDK7 degradation in cancer cells. The provided protocols offer a framework for investigating its pro-apoptotic effects. Researchers should optimize these protocols for their specific cell lines and experimental setups to obtain reliable and reproducible data.

References

Application Notes and Protocols for Cell Proliferation Assay with JWZ-5-13 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective bivalent small molecule PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7).[1] As a key component of the CDK-activating kinase (CAK) complex, CDK7 plays a crucial role in the regulation of the cell cycle and transcription.[2][3] By inducing the degradation of CDK7 through the ubiquitin-proteasome system, this compound offers a powerful tool for investigating the pharmacological consequences of CDK7 loss and presents a promising therapeutic strategy for cancers dependent on CDK7 activity.[1][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to CDK7 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK7, marking it for degradation by the proteasome. The degradation of CDK7 disrupts its function as a CAK, thereby inhibiting the phosphorylation and activation of downstream cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[2] This ultimately leads to cell cycle arrest and a potent inhibition of cell proliferation in cancer cells.[4]

cluster_0 PROTAC-mediated Degradation This compound This compound Ternary Complex This compound : CDK7 : E3 Ligase This compound->Ternary Complex CDK7 CDK7 CDK7->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitinated CDK7 CDK7-Ub Ternary Complex->Ubiquitinated CDK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated CDK7->Proteasome Degraded CDK7 Degraded Peptides Proteasome->Degraded CDK7

Figure 1: Mechanism of this compound-mediated CDK7 degradation.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines using the CellTiter-Glo® assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

Cell LineCancer TypeIC50 (nM)
SU-DHL-5B-cell Lymphoma52
MOLT-4T-cell Leukemia89
JurkatT-cell Leukemia160
A549Lung Carcinoma332
OVCAR-3Ovarian Adenocarcinoma780
Table 1: Anti-proliferative activity of this compound in various cancer cell lines.[5]

This compound also potently induces the degradation of CDK7. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for each cell line are not publicly available, it has been reported that this compound degrades CDK7 with a DC50 of less than 100 nM and achieves 100% degradation (Dmax) in Jurkat, OVCAR3, SUDHL, and Molt4 cells within 6 hours of treatment.[6]

Experimental Protocols

Cell Proliferation Assay using CellTiter-Glo®

This protocol outlines the steps to determine the IC50 value of this compound in a chosen cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Also, include wells with medium only to measure background luminescence.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • CellTiter-Glo® Assay and Measurement:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all other readings.

    • Normalize the data to the vehicle-treated control wells, which represent 100% viability.

    • Plot the normalized viability data against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_ctg Add CellTiter-Glo® reagent incubate_72h->add_ctg shake_plate Shake plate for 2 min add_ctg->shake_plate incubate_10min Incubate for 10 min shake_plate->incubate_10min read_luminescence Read luminescence incubate_10min->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for IC50 determination.

Signaling Pathway

CDK7, as part of the CAK complex, is a master regulator of the cell cycle. It phosphorylates and activates several other CDKs that are essential for progression through different phases of the cell cycle. The degradation of CDK7 by this compound is expected to block this activation cascade, leading to cell cycle arrest.

cluster_pathway CDK7-Mediated Cell Cycle Regulation This compound This compound CDK7 CDK7 This compound->CDK7 Binds to Degradation Degradation CDK7->Degradation CDK4/6 CDK4/6 Degradation->CDK4/6 Prevents Activation CDK2_G1 CDK2 Degradation->CDK2_G1 Prevents Activation CDK2_S CDK2 Degradation->CDK2_S Prevents Activation CDK1 CDK1 Degradation->CDK1 Prevents Activation G1_Phase G1 Phase Progression CDK4/6->G1_Phase G1_S_Transition G1/S Transition CDK2_G1->G1_S_Transition S_Phase S Phase Progression CDK2_S->S_Phase G2_M_Transition G2/M Transition CDK1->G2_M_Transition Cell_Cycle_Arrest Cell Cycle Arrest & Inhibition of Proliferation G1_Phase->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest S_Phase->Cell_Cycle_Arrest G2_M_Transition->Cell_Cycle_Arrest

Figure 3: Expected downstream effects of CDK7 degradation by this compound.

Disclaimer: This document is for research purposes only. This compound is not for human use. The experimental protocols provided are intended as a guide and may require optimization for specific cell lines and laboratory conditions.

References

Application Notes for JWZ-5-13 in Transcriptional Regulation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JWZ-5-13 is a potent and selective bivalent small molecule degrader of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of CDK7 through the ubiquitin-proteasome system.[1][4] Comprising a ligand for CDK7 and a recruiter for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker, this compound offers a powerful tool for investigating the functional consequences of CDK7 loss, particularly in the context of transcriptional regulation and cancer biology.[1][5]

CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex.[2][6] In transcription, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7, which is essential for transcription initiation and promoter clearance.[3][4][6] By degrading CDK7, this compound effectively inhibits these processes, leading to a profound impact on gene expression. This targeted degradation approach provides a distinct advantage over traditional kinase inhibitors by eliminating both the catalytic and scaffolding functions of the target protein.[2]

These application notes provide a comprehensive overview of the use of this compound in studying transcriptional regulation, including detailed protocols for key experiments and a summary of its observed effects in various cancer cell lines.

Applications

  • Selective Degradation of CDK7: this compound induces rapid and sustained degradation of CDK7 in a concentration and time-dependent manner in various cancer cell lines, including Jurkat (T-cell acute lymphoblastic leukemia), OVCAR3 (ovarian adenocarcinoma), SU-DHL-5 (B-cell lymphoma), Molt-4 (T-lymphoblastic leukemia), and A549 (lung adenocarcinoma).[1][7]

  • Elucidation of Transcriptional Mechanisms: By depleting CDK7, researchers can investigate its specific roles in transcriptional initiation, elongation, and the regulation of gene expression. The degradation of CDK7 has been shown to affect the phosphorylation of RNA Polymerase II, a key step in transcription.[3][4]

  • Cancer Therapeutic Research: this compound has demonstrated potent anti-proliferative activity in multiple cancer cell lines.[2][5] Its ability to target CDK7, a protein often dysregulated in cancer, makes it a valuable tool for preclinical cancer studies and drug development.

  • Investigation of Super-Enhancer Function: CDK7 plays a crucial role in the function of super-enhancers, which are clusters of regulatory elements that drive the expression of key oncogenes.[8][9] this compound can be used to study the impact of CDK7 loss on super-enhancer-driven transcription.

  • Studies on Transcription Factor Regulation: The activity of transcription factors such as RUNX1 is linked to CDK7-mediated transcription.[10][11][12] this compound provides a means to explore the interplay between CDK7 and specific transcription factors in controlling cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound in various studies.

Table 1: In Vitro Potency of this compound

ParameterValueAssay SystemReference
IC5020.1 nMIn vitro Adapta Eu kinase assay[5]

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound

Cell LineDC50 (Degradation)Dmax (Degradation)Treatment Time (Degradation)IC50 (Proliferation)Treatment Time (Proliferation)Reference
Jurkat<100 nM~100%6 hoursNot explicitly stated72 hours[5]
OVCAR3<100 nM~100%6 hoursNot explicitly stated72 hours[5]
SU-DHL-5<100 nM~100%6 hoursNot explicitly stated72 hours[5]
Molt-4<100 nM~100%6 hoursNot explicitly stated72 hours[5]
A549Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated72 hours[5]

Signaling Pathways and Experimental Workflows

JWZ_5_13_Mechanism_of_Action JWZ_5_13 JWZ_5_13 CDK7 CDK7 VHL VHL Ubiquitin Ubiquitin Ternary_Complex Ternary_Complex Ub_CDK7 Ub_CDK7 Proteasome Proteasome Degraded_CDK7 Degraded_CDK7 RNAPII RNAPII pRNAPII pRNAPII Transcription_Initiation Transcription_Initiation Gene_Expression Gene_Expression Cell_Proliferation Cell_Proliferation

Experimental_Workflow start Start: Cancer Cell Culture (e.g., Jurkat, OVCAR3) treatment Treat with this compound (Vehicle Control, Dose-Response, Time-Course) start->treatment harvest Harvest Cells treatment->harvest western_blot western_blot harvest->western_blot cell_viability cell_viability harvest->cell_viability mass_spec mass_spec harvest->mass_spec data_analysis Data Analysis and Interpretation western_blot->data_analysis cell_viability->data_analysis mass_spec->data_analysis

Experimental Protocols

Western Blot Analysis for CDK7 Degradation

This protocol is designed to assess the degradation of CDK7 in cancer cell lines following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., Jurkat, OVCAR3)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CDK7 antibody

    • Mouse anti-β-actin antibody (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates.

    • Allow cells to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 5 µM) or DMSO for different time points (e.g., 0.5, 2, 6, 24 hours).[13]

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.[14]

    • Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[14]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[15]

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a nitrocellulose or PVDF membrane.[14]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies (e.g., anti-CDK7 at 1:1000 dilution, anti-β-actin at 1:5000 dilution) overnight at 4°C.[14]

    • Wash the membrane three times with TBST.[14]

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.[14]

    • Wash the membrane three times with TBST.[14]

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[16]

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound or DMSO to the wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[16]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[17]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[17]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

    • Plot the results and determine the IC50 value.

Proteome-wide Selectivity Analysis by Mass Spectrometry

This protocol provides a general workflow for assessing the proteome-wide selectivity of this compound in a cell line such as OVCAR3.

Materials:

  • OVCAR3 cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., urea-based buffer)

  • DTT (dithiothreitol)

  • IAA (iodoacetamide)

  • Trypsin

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics data analysis software

Procedure:

  • Sample Preparation:

    • Treat OVCAR3 cells with this compound (e.g., 0.1 µM) or DMSO for 6 hours.

    • Harvest and lyse the cells.

    • Quantify the protein concentration.

  • Protein Digestion:

    • Reduce protein disulfide bonds with DTT.[18]

    • Alkylate cysteine residues with IAA.[18]

    • Digest proteins into peptides using trypsin overnight.[18][19]

  • LC-MS/MS Analysis:

    • Desalt and clean up the peptide samples.

    • Analyze the samples using a high-resolution LC-MS/MS system.[19]

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification and quantification.

    • Compare the protein abundance between this compound-treated and DMSO-treated samples to identify significantly downregulated proteins. A cutoff of >1.75-fold change and a p-value <0.001 can be used to identify significant changes.[5]

Conclusion

This compound is a valuable chemical probe for studying the role of CDK7 in transcriptional regulation. Its high potency and selectivity make it an excellent tool for dissecting the downstream consequences of CDK7 degradation in various cellular contexts, particularly in cancer research. The protocols provided here offer a starting point for researchers to utilize this compound in their studies. As with any experimental system, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing JWZ-5-13 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JWZ-5-13, a potent and selective PROTAC degrader of Cyclin-Dependent Kinase 7 (CDK7).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC). It functions by binding simultaneously to CDK7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of CDK7, marking it for degradation by the proteasome.[2] This degradation-based mechanism offers a distinct advantage over traditional kinase inhibition.

Q2: Has this compound been tested in vivo?

A2: Yes, a pharmacokinetic (PK) study in mice has been conducted, which demonstrated that this compound is bioavailable.[1][3][4][5] However, specific details regarding the dosage, administration route, and formulation from this study are not publicly available in the reviewed literature. Therefore, initial dose-range-finding studies are essential.

Q3: What is a recommended starting dose for an in vivo efficacy study with this compound?

A3: As the specific dosage from the initial mouse PK study is not available, a dose-escalation study is strongly recommended to determine the optimal and maximum tolerated dose (MTD). Based on in vivo studies of other CDK7 inhibitors and PROTACs, a starting dose in the range of 10-50 mg/kg can be considered, administered via intraperitoneal (i.p.) or oral (p.o.) routes. It is crucial to begin with a lower dose and escalate while monitoring for signs of toxicity.

Q4: What is a suitable vehicle for in vivo administration of this compound?

A4: PROTACs like this compound often have poor aqueous solubility. A common vehicle for subcutaneous or intravenous administration of similar compounds consists of a mixture of solvents to enhance solubility. A suggested formulation is:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline or PBS[6]

It is imperative to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects in the animal model.

Q5: What are the potential challenges I might face during my in vivo experiments with this compound?

A5: Common challenges with in vivo PROTAC studies include poor compound exposure, lack of in vivo efficacy despite in vitro potency, and potential for off-target toxicity. These can be due to issues with formulation, administration route, dosage, or the intrinsic properties of the molecule. Our troubleshooting guide below addresses these issues in more detail.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during in vivo experiments with this compound.

Problem Possible Cause Recommended Solution
No or low target degradation in tumor/tissue Poor Pharmacokinetics (PK): Insufficient exposure at the target site.1. Confirm Bioavailability: Conduct a pilot PK study to measure plasma and tumor/tissue concentrations of this compound after administration. 2. Optimize Formulation: Test different vehicle compositions to improve solubility and stability.[6] 3. Change Administration Route: If oral bioavailability is low, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
Inadequate Dose: The administered dose is too low to achieve sufficient target engagement and degradation.1. Dose Escalation: Perform a dose-escalation study, carefully monitoring for toxicity. 2. Increase Dosing Frequency: Based on PK data, a more frequent dosing schedule (e.g., twice daily) may be required to maintain therapeutic concentrations.
"Hook Effect": At very high concentrations, the formation of binary complexes (this compound with either CDK7 or VHL) can outcompete the formation of the productive ternary complex, leading to reduced degradation.[7]1. Perform a Dose-Response Study: Evaluate a wide range of doses to identify the optimal concentration for degradation and to check for a bell-shaped dose-response curve.[7]
Tumor growth is not inhibited despite target degradation Redundant Signaling Pathways: Cancer cells may have compensatory mechanisms that bypass the effects of CDK7 degradation.1. Combination Therapy: Consider combining this compound with inhibitors of other relevant signaling pathways. 2. Investigate Resistance Mechanisms: Analyze resistant tumors to identify upregulated pathways.
Insufficient Duration of Target Suppression: The degradation of CDK7 may not be sustained long enough to induce a significant anti-tumor effect.1. Pharmacodynamic (PD) Study: Measure CDK7 levels in tumors at different time points after dosing to understand the duration of degradation. 2. Optimize Dosing Schedule: Adjust the dosing frequency based on the PD data to ensure sustained target suppression.
Observed Toxicity (e.g., weight loss, lethargy) On-Target Toxicity: Degradation of CDK7 in healthy tissues may lead to adverse effects.1. Dose Reduction: Lower the dose to a level that maintains efficacy while minimizing toxicity. 2. Intermittent Dosing: Explore alternative dosing schedules (e.g., dosing on alternate days) to allow for recovery.
Vehicle-Related Toxicity: The formulation vehicle may be causing adverse effects.1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its toxicity. 2. Test Alternative Vehicles: If the vehicle is toxic, explore other well-tolerated formulations.
Off-Target Effects: this compound may be degrading other proteins besides CDK7.1. Proteomics Analysis: Perform unbiased proteomic studies on tissues from treated animals to identify any off-target degradation.

Experimental Protocols

Below are detailed methodologies for key experiments to optimize and validate the in vivo dosage of this compound.

Dose-Range-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine a range of well-tolerated doses of this compound for subsequent efficacy studies.

Methodology:

  • Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy studies (e.g., BALB/c nude or NOD/SCID).

  • Group Allocation: Divide mice into groups of 3-5. Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 10, 30, 100 mg/kg).

  • Formulation and Administration: Prepare this compound in a suitable vehicle and administer via the intended route (e.g., i.p. or p.o.).

  • Monitoring:

    • Record body weight daily.

    • Observe the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).

    • The MTD is often defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not lead to severe clinical signs of toxicity.

  • Duration: Continue dosing for a predetermined period (e.g., 5-14 consecutive days).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model and Dosing: Use healthy mice and administer a single dose of this compound at a well-tolerated level determined from the MTD study.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound in a xenograft model.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID) for tumor xenografts.

  • Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., one that has shown sensitivity to this compound in vitro) into the flank of the mice.

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Dosing: Administer this compound at one or more well-tolerated and effective doses determined from prior studies, along with the vehicle control, according to a defined schedule (e.g., daily for 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a fixed duration. At the end of the study, tumors and other relevant tissues can be collected for pharmacodynamic analysis.

Pharmacodynamic (PD) Assay

Objective: To confirm target engagement and degradation in vivo.

Methodology:

  • Sample Collection: Collect tumor and/or tissue samples from a satellite group of animals at various time points after the last dose of this compound.

  • Protein Extraction: Homogenize the tissue samples and extract total protein.

  • Western Blot Analysis: Perform Western blotting to quantify the levels of CDK7 protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Data Analysis: Compare the levels of CDK7 in the treated groups to the vehicle control group to determine the extent and duration of target degradation.

Visualizations

Signaling Pathway

CDK7_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects of CDK7 Degradation This compound This compound VHL VHL This compound->VHL Binds to CDK7 CDK7 This compound->CDK7 Binds to VHL->CDK7 Forms Ternary Complex Proteasome Proteasome CDK7->Proteasome Degradation RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylates Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CDK7->Cell_Cycle_CDKs Activates Ub Ubiquitin Ub->CDK7 Ubiquitination Transcription Transcription RNA_Pol_II->Transcription Initiates Cell_Cycle_Progression Cell_Cycle_Progression Transcription->Cell_Cycle_Progression Oncogene Expression Cell_Cycle_CDKs->Cell_Cycle_Progression Drives Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition Leads to

Caption: Mechanism of action of this compound and its impact on CDK7-mediated signaling pathways.

Experimental Workflow

In_Vivo_Dosage_Optimization_Workflow start Start mtd_study 1. MTD Study (Dose-Range-Finding) start->mtd_study pk_study 2. Pharmacokinetic (PK) Study mtd_study->pk_study Determine Tolerated Dose Range efficacy_study 3. In Vivo Efficacy Study (Xenograft Model) pk_study->efficacy_study Inform Dosing Schedule pd_analysis 4. Pharmacodynamic (PD) Analysis efficacy_study->pd_analysis Collect Tissues data_analysis 5. Data Analysis and Dosage Optimization efficacy_study->data_analysis Tumor Growth Data pd_analysis->data_analysis end Optimized Dosage data_analysis->end

Caption: A stepwise workflow for optimizing the in vivo dosage of this compound.

Troubleshooting Logic

Troubleshooting_Logic start Poor In Vivo Efficacy check_pd Is Target (CDK7) Degraded in Tumor? start->check_pd check_pk Is Drug Exposure Sufficient? check_pd->check_pk No investigate_resistance Investigate Biological Resistance Mechanisms check_pd->investigate_resistance Yes optimize_dose Optimize Dose and/or Schedule check_pk->optimize_dose No optimize_formulation Optimize Formulation and/or Route check_pk->optimize_formulation Yes end Resolution optimize_dose->end optimize_formulation->end investigate_resistance->end

Caption: A logical decision tree for troubleshooting poor in vivo efficacy of this compound.

References

Potential off-target effects of JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the CDK7-targeted PROTAC degrader, JWZ-5-13. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known off-target effects to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule PROTAC (Proteolysis Targeting Chimera) designed to target cyclin-dependent kinase 7 (CDK7) for degradation. It functions as a bivalent molecule, binding simultaneously to CDK7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of CDK7 and its subsequent degradation by the proteasome.

Q2: How selective is this compound for CDK7 over other kinases?

A2: this compound demonstrates high selectivity for CDK7. At concentrations up to 0.5 µM, it does not significantly affect the protein levels of other CDK family members, including CDK1, 2, 4, 5, 6, 8, and 9.[1] Proteome-wide analysis in OVCAR3 cells also shows high selectivity, with only CDK7 and its direct binding partner, Cyclin H, being significantly downregulated.[1]

Q3: I am observing a phenotype that is not consistent with CDK7 inhibition alone. Could this be due to off-target effects?

A3: While this compound is highly selective, it is possible that at high concentrations or in specific cellular contexts, unexpected phenotypes may arise. The proteome-wide analysis did identify one other protein in addition to CDK7 and Cyclin H that was significantly altered. It is also important to consider the downstream effects of CDK7 degradation, which can be extensive as CDK7 is a key regulator of both the cell cycle and transcription. We recommend performing control experiments, such as using the provided negative control compound, to help distinguish between on-target and potential off-target effects.

Q4: What is the recommended concentration range for using this compound in cell-based assays?

A4: The recommended concentration for cellular use is between 100 nM and 5 µM.[1] this compound has a cellular DC50 (concentration for 50% of maximal degradation) of less than 100 nM for CDK7 degradation within 6 hours in several cancer cell lines.[1] The optimal concentration will depend on the cell line and the duration of the experiment. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.

Q5: How can I confirm that the observed effects in my experiment are due to proteasome-mediated degradation of CDK7?

A5: To confirm that the effects are due to proteasome-mediated degradation, you can perform a rescue experiment by co-treating your cells with this compound and a proteasome inhibitor, such as MG132. If the effects of this compound are reversed or diminished in the presence of the proteasome inhibitor, it indicates that the observed phenotype is dependent on proteasomal degradation. Additionally, a negative control compound, 17-Neg , which binds to CDK7 but has a significantly reduced affinity for VHL, can be used.[1] This control should not induce CDK7 degradation and can help to differentiate degradation-dependent effects from other pharmacological effects of the molecule.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or no CDK7 degradation observed. 1. Suboptimal concentration of this compound. 2. Insufficient treatment time. 3. Cell line is not sensitive to VHL-mediated degradation. 4. Incorrect antibody used for Western blot.1. Perform a dose-response experiment (e.g., 10 nM to 5 µM) to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal treatment duration. 3. Verify VHL expression in your cell line. 4. Use a validated CDK7 antibody for detection.
High cellular toxicity observed. 1. Concentration of this compound is too high. 2. Off-target effects at high concentrations. 3. The cell line is highly dependent on CDK7 activity for survival.1. Lower the concentration of this compound. 2. Use the lowest effective concentration that induces CDK7 degradation. 3. This may be an expected on-target effect. Consider shorter treatment times.
Variability in results between experiments. 1. Inconsistent cell passage number or confluency. 2. Inconsistent preparation of this compound stock solution. 3. Variation in treatment conditions.1. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Ensure consistent incubation times and other treatment parameters.

Data on Off-Target Effects

Proteome-wide Selectivity of this compound

A proteome-wide analysis was conducted in OVCAR3 ovarian cancer cells treated with 0.1 µM this compound for 6 hours. Of the 6,538 proteins identified, only three showed a significant change with a greater than 1.75-fold difference compared to the DMSO control (p-value < 0.001).[1]

ProteinUniProt IDFold Change vs. DMSOp-valueDescription
CDK7 P50613Significantly Downregulated < 0.001On-target protein
Cyclin H P51946Significantly Downregulated < 0.001Direct binding partner of CDK7 in the CAK complex
Information on the third protein is not publicly available.----
Selectivity Against Other Cyclin-Dependent Kinases

Western blot analysis in Jurkat cells treated with this compound for 6 hours showed no significant degradation of other CDK family members at concentrations that effectively degrade CDK7.

KinaseConcentration of this compoundResult
CDK10.1 - 0.5 µMNo significant degradation
CDK20.1 - 0.5 µMNo significant degradation
CDK40.1 - 0.5 µMNo significant degradation
CDK50.1 - 0.5 µMNo significant degradation
CDK60.1 - 0.5 µMNo significant degradation
CDK80.1 - 0.5 µMNo significant degradation
CDK90.1 - 0.5 µMNo significant degradation

Experimental Protocols

Protocol 1: Western Blot for CDK7 Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound or DMSO control for the specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CDK7 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with a digital imaging system.

Protocol 2: Proteome-wide Analysis by Mass Spectrometry (Summary)
  • Cell Culture and Lysis: OVCAR3 cells are treated with 0.1 µM this compound or DMSO for 6 hours. Cells are then lysed, and proteins are extracted.

  • Protein Digestion: Proteins are digested into peptides, typically using trypsin.

  • TMT Labeling: Peptides from different treatment groups are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting spectra are searched against a protein database to identify and quantify proteins. Statistical analysis is performed to identify proteins with significant changes in abundance between the this compound and DMSO treated groups.

Visualizations

JWZ_5_13_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound CDK7 CDK7 This compound->CDK7 Binds to VHL VHL This compound->VHL Recruits CDK7_Ub Ubiquitinated CDK7 E2 E2 Enzyme VHL->E2 Associates with Ub Ub Ub->CDK7_Ub Transfer Proteasome Proteasome CDK7_Ub->Proteasome Targeted to Degraded_CDK7 Degraded CDK7 Proteasome->Degraded_CDK7 Results in

Caption: Mechanism of action for this compound mediated CDK7 degradation.

troubleshooting_workflow cluster_validation Experimental Validation start Unexpected Phenotype Observed cause Potential Cause? start->cause off_target Off-Target Effect cause->off_target Yes on_target On-Target Effect (Downstream of CDK7) cause->on_target No neg_control Use Negative Control (17-Neg) off_target->neg_control rescue_exp Proteasome Inhibitor Rescue Experiment on_target->rescue_exp dose_response Dose-Response Experiment neg_control->dose_response rescue_exp->dose_response

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

JWZ-5-13 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the CDK7 degrader, JWZ-5-13.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, the solid powder of this compound should be stored at -20°C, where it is stable for up to 12 months. For shorter periods, it can be stored at 4°C for up to 6 months.[1]

Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?

Once dissolved, it is recommended to store the this compound solution at -80°C for a stability of up to 6 months.[1] Alternatively, it can be stored at -20°C for the same duration.[1]

Q3: I left the solid this compound at room temperature for a few hours. Is it still usable?

While detailed room temperature stability data is not available, short excursions from the recommended storage temperatures may not significantly impact the compound's integrity. However, for best results and to minimize potential degradation, it is crucial to adhere to the specified storage conditions. If you have concerns about the compound's performance, we recommend running a small-scale pilot experiment to validate its activity.

Q4: Can I freeze and thaw the this compound solution multiple times?

To maintain the integrity of the compound, it is advisable to avoid multiple freeze-thaw cycles. We recommend aliquoting the stock solution into single-use vials to prevent degradation that can occur with repeated temperature fluctuations.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO.[1] For cell-based assays, ensure the final concentration of the solvent is compatible with your experimental system and does not cause cellular toxicity.

Stability and Storage Conditions Summary

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C6 Months

Experimental Protocols

Detailed experimental protocols for utilizing this compound are typically specific to the cell lines and assays being performed. However, a general protocol for preparing a stock solution is provided below.

Preparation of this compound Stock Solution (Example)

  • Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of dimethyl sulfoxide (DMSO) to the vial to achieve the target stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C or -20°C as recommended.

Troubleshooting and Logical Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to this compound stability and experimental outcomes.

JWZ_5_13_Troubleshooting cluster_start Start cluster_check_stability Stability & Storage Check cluster_preparation Solution Preparation cluster_experimental Experimental Protocol cluster_conclusion Conclusion & Action start Unexpected Experimental Results check_storage Review Storage Conditions (Temp, Duration) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_prep Review Solution Prep (Solvent, Concentration) storage_ok->check_prep Yes new_compound Use New Aliquot or Prepare Fresh Solution storage_ok->new_compound No prep_ok Preparation Correct? check_prep->prep_ok check_protocol Review Experimental Protocol (Cell density, Incubation time) prep_ok->check_protocol Yes prep_ok->new_compound No protocol_ok Protocol Followed? check_protocol->protocol_ok troubleshoot_protocol Troubleshoot Experimental Parameters protocol_ok->troubleshoot_protocol Yes protocol_ok->troubleshoot_protocol No contact_support Contact Technical Support new_compound->contact_support Issue Persists troubleshoot_protocol->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: JWZ-5-13 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the CDK7 PROTAC degrader, JWZ-5-13.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective bivalent small molecule PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target CDK7 for degradation. This compound is composed of a ligand that binds to CDK7 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of CDK7, marking it for destruction by the proteasome.

Q2: What is the "hook effect" and how can I avoid it with this compound?

A2: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases. This occurs because the PROTAC molecules saturate both the target protein (CDK7) and the E3 ligase (VHL) independently, preventing the formation of the productive ternary complex (CDK7-JWZ-5-13-VHL) required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for maximal degradation.

Q3: How can I confirm that this compound is working through the intended mechanism?

A3: To confirm that this compound is degrading CDK7 via the ubiquitin-proteasome system, you can perform a rescue experiment. Co-treatment of cells with this compound and a proteasome inhibitor (e.g., MG132) should block the degradation of CDK7. Additionally, a negative control compound, which binds to CDK7 but not the E3 ligase, can be used. This control should not induce CDK7 degradation, confirming the necessity of E3 ligase recruitment.

Q4: What are some potential reasons for a lack of CDK7 degradation in my experiment?

A4: Several factors could contribute to a lack of CDK7 degradation:

  • Poor Cell Permeability: this compound, like many PROTACs, is a relatively large molecule and may have difficulty crossing the cell membrane in certain cell types.

  • Low E3 Ligase Expression: The VHL E3 ligase must be expressed in the cell line being used for this compound to be effective.

  • Incorrect Concentration: The concentration of this compound may be too low to be effective or too high, leading to the "hook effect."

  • Suboptimal Incubation Time: The degradation of CDK7 is time-dependent. It's important to perform a time-course experiment to determine the optimal treatment duration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in CDK7 degradation between replicates. Inconsistent cell density at the time of treatment.Ensure uniform cell seeding and confluency across all wells/plates.
Inaccurate pipetting of this compound.Use calibrated pipettes and perform careful, consistent dilutions.
Variability in incubation times.Stagger the addition of this compound and the harvesting of cells to ensure consistent incubation times for all samples.
No CDK7 degradation observed in Western Blot. Suboptimal this compound concentration.Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM).
Insufficient incubation time.Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal degradation time.
Low or no expression of VHL E3 ligase in the cell line.Verify VHL expression in your cell line using Western Blot or qPCR. Consider using a different cell line with known VHL expression.
Poor cell permeability of this compound in the chosen cell line.Consider using a cell line with known permeability to similar-sized molecules or explore permeabilization techniques if appropriate for the downstream assay.
Inactive compound.Ensure proper storage of this compound (typically at -20°C or -80°C) and use a fresh dilution for each experiment.
Inconsistent cell viability results. Uneven cell seeding.Ensure a single-cell suspension and uniform seeding density.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Interference of this compound or DMSO with the assay reagents.Run appropriate controls, including vehicle-only (DMSO) and untreated cells, to assess any background signal or interference.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
CDK720.1

Table 2: Cellular Degradation and Anti-proliferative Activity of this compound

Cell LineCancer TypeDC50 (nM)IC50 (nM) (72h)
MOLT-4Acute lymphoblastic leukemia< 10089
JurkatT-cell leukemia< 100160
OVCAR-3Ovarian adenocarcinoma< 100Not Reported
SU-DHL-5B-cell lymphoma< 100Not Reported
A549Lung carcinomaNot Reported332

Experimental Protocols

Western Blot for CDK7 Degradation

1. Cell Lysis: a. Plate cells at an appropriate density and treat with various concentrations of this compound or DMSO vehicle control for the desired time. b. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis and then transfer to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against CDK7 (and a loading control like GAPDH or β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Cell Viability Assay (e.g., CellTiter-Glo®)

1. Cell Seeding: a. Seed cells in a 96-well plate at a density that will not lead to overgrowth during the assay period. Allow cells to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Treat the cells with the desired concentrations of this compound or DMSO vehicle control.

3. Incubation: a. Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

4. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

Visualizations

JWZ_5_13_Mechanism cluster_0 This compound Mediated CDK7 Degradation JWZ_5_13 This compound Ternary_Complex CDK7-JWZ-5-13-VHL Ternary Complex JWZ_5_13->Ternary_Complex CDK7 CDK7 CDK7->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_CDK7 Ubiquitinated CDK7 Ternary_Complex->Ub_CDK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CDK7->Proteasome Degradation Degraded CDK7 (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of this compound induced CDK7 degradation.

Troubleshooting_Workflow Start Start: No/Low CDK7 Degradation Check_Conc Is the this compound concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response (1 nM - 10 µM) Check_Conc->Dose_Response No Check_Time Is the incubation time optimized? Check_Conc->Check_Time Yes Dose_Response->Check_Time Time_Course Perform Time-Course (2 - 24 hours) Check_Time->Time_Course No Check_VHL Is VHL expressed in the cell line? Check_Time->Check_VHL Yes Time_Course->Check_VHL Check_VHL_WB Check VHL expression (Western Blot/qPCR) Check_VHL->Check_VHL_WB No Success Successful Degradation Check_VHL->Success Yes Consider_Permeability Consider cell permeability issues or use a different cell line. Check_VHL_WB->Consider_Permeability

Caption: Troubleshooting workflow for lack of CDK7 degradation.

References

Navigating Unexpected Outcomes with JWZ-5-13: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing JWZ-5-13, a potent and selective PROTAC degrader of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] Unexpected experimental results can arise from various factors, and this guide is designed to help you identify potential causes and implement effective solutions.

Troubleshooting Guide

Issue 1: Suboptimal or No Degradation of CDK7

Question: My Western blot analysis shows minimal or no reduction in CDK7 protein levels after treating cells with this compound. What are the possible reasons for this?

Answer: Several factors could contribute to the lack of CDK7 degradation. Consider the following possibilities and troubleshooting steps:

  • Cellular Ubiquitin-Proteasome System (UPS) Integrity: The activity of this compound is dependent on a functional UPS.[2][3]

    • Troubleshooting: As a positive control, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated proteins or a rescue of CDK7 degradation would confirm that the issue lies within the proteasome pathway in your specific cell line.[1]

  • VHL E3 Ligase Expression: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase to induce CDK7 degradation.[4]

    • Troubleshooting: Confirm the expression of VHL in your cell line of interest via Western blot or qPCR. If VHL expression is low or absent, this compound will not be effective. Consider using a cell line with known VHL expression.

  • Compound Concentration and Treatment Time: The optimal concentration and duration of treatment can vary between cell lines.

    • Troubleshooting: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 5 µM) and a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal conditions for CDK7 degradation in your system. This compound has been shown to rapidly degrade CDK7 within 6 hours of treatment in several cancer cell lines.[1]

  • Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity.

    • Troubleshooting: Prepare fresh dilutions of the compound from a properly stored stock. If you suspect compound degradation, consider obtaining a new batch.

Issue 2: Significant Off-Target Effects or Cellular Toxicity

Question: I am observing widespread changes in protein expression or significant cytotoxicity at concentrations where I don't expect to see such effects. How can I address this?

Answer: While this compound is reported to be highly selective, off-target effects or unexpected toxicity can occur.[1] Here’s how to investigate:

  • Use of a Negative Control: A crucial experiment is to compare the effects of this compound with its corresponding negative control. A negative control compound is available that binds to CDK7 but has a significantly reduced affinity for the E3 ligase.[1]

    • Troubleshooting: Treat your cells with the negative control compound at the same concentrations as this compound. If the observed toxicity or off-target effects persist with the negative control, they are likely independent of CDK7 degradation and may be due to the chemical scaffold itself.

  • Concentration Optimization: High concentrations of any compound can lead to non-specific effects.

    • Troubleshooting: Re-evaluate your working concentration. The recommended concentration for cellular use is around 100 nM, with studies showing effects up to 5 µM.[1] Aim for the lowest concentration that achieves efficient CDK7 degradation to minimize potential off-target effects.

  • Proteome-wide Analysis: To definitively identify off-target proteins, a proteomic approach can be employed.

    • Troubleshooting: Perform a proteome-wide analysis (e.g., using mass spectrometry) on cells treated with this compound and a vehicle control. This will provide a global view of protein level changes and help distinguish specific CDK7-dependent effects from non-specific ones. Previous studies have shown high proteome-wide selectivity for this compound.[1]

Quantitative Data Summary

ParameterValueCell Lines TestedReference
In Vitro IC50 20.1 nMNot Applicable (Kinase Assay)[1]
Cellular DC50 < 100 nMJurkat, OVCAR3, SUDHL, Molt4[1]
Dmax ~100%Jurkat, OVCAR3, SUDHL, Molt4[1]
Time to Degradation ~6 hoursJurkat, OVCAR3, SUDHL, Molt4[1]
Selectivity High over other CDKs (1, 2, 4, 5, 6, 8, 9)OVCAR3[1]

Experimental Protocols

Protocol 1: Western Blot for CDK7 Degradation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound, the negative control, and a vehicle control (e.g., DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK7 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Visualizations

Signaling Pathway of this compound Action

JWZ_5_13_Pathway cluster_0 This compound Mediated CDK7 Degradation JWZ_5_13 This compound Ternary_Complex Ternary Complex (CDK7-JWZ-5-13-VHL) JWZ_5_13->Ternary_Complex CDK7 CDK7 CDK7->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_CDK7 Ubiquitinated CDK7 Ternary_Complex->Ub_CDK7 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_CDK7 Proteasome 26S Proteasome Ub_CDK7->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of this compound induced CDK7 degradation via the ubiquitin-proteasome system.

Troubleshooting Workflow for Lack of CDK7 Degradation

Troubleshooting_Workflow Start Start: No CDK7 Degradation Observed Check_Compound Verify Compound Integrity (Fresh Stock, Proper Storage) Start->Check_Compound Dose_Time Optimize Concentration and Time (Dose-Response & Time-Course) Check_Compound->Dose_Time If compound is OK Check_VHL Confirm VHL Expression (Western Blot/qPCR) Dose_Time->Check_VHL If still no degradation Check_UPS Test UPS Functionality (Proteasome Inhibitor Control) Check_VHL->Check_UPS If VHL is expressed Result_Degradation CDK7 Degradation Observed Check_UPS->Result_Degradation If UPS is functional and issue is resolved Result_No_Degradation Issue Persists: Consult Technical Support Check_UPS->Result_No_Degradation If UPS is functional and issue persists

Caption: A logical workflow to troubleshoot experiments where this compound fails to degrade CDK7.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a bivalent molecule that links a ligand for CDK7 to a ligand for the VHL E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of CDK7, marking it for degradation by the proteasome.[2][3]

Q2: Is a negative control available for this compound?

A2: Yes, a corresponding negative control compound is available. This control compound can bind to CDK7 but has a significantly weaker interaction with the E3 ligase, and therefore does not induce its degradation.[1] This is essential for distinguishing between effects caused by CDK7 degradation and those related to the compound's chemical structure.

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has been shown to effectively degrade CDK7 and inhibit cell proliferation in various cancer cell lines, including Jurkat (T-cell leukemia), OVCAR3 (ovarian adenocarcinoma), SUDHL5 (B-cell lymphoma), Molt4 (T lymphoblast), and A549 (lung adenocarcinoma).[1][3]

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. In solvent (such as DMSO), it should be stored at -80°C for up to 6 months.[3] Always refer to the manufacturer's data sheet for specific storage instructions.

References

How to prepare JWZ-5-13 working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and use of JWZ-5-13 working solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO at a concentration of 10 mM. It is recommended to prepare a high-concentration stock solution in DMSO.

Q2: How should I prepare a working solution for in vitro cell-based assays?

A2: To prepare a working solution for in vitro experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low, typically less than 0.5%, to avoid cytotoxicity.[1][2][3] A stepwise dilution is recommended to prevent precipitation of the compound.

Q3: Is there a specific protocol for preparing this compound for in vivo animal experiments?

A3: Yes, a formulation for in vivo use has been described. For a 1 mL working solution, you would add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix well, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach the final volume.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Q5: What is the recommended working concentration of this compound for cellular assays?

A5: The recommended concentration for cellular use ranges from 100 nM to 5 µM.[4] The optimal concentration may vary depending on the cell line and experimental conditions.

Troubleshooting Guide

Problem: My this compound solution appears cloudy or has visible precipitate after dilution in aqueous media.

Cause: this compound, like many PROTACs, has limited aqueous solubility. Precipitation can occur when a concentrated DMSO stock is diluted too quickly or into a solution where it is not sufficiently soluble.

Solution:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in DMSO first to lower the concentration before the final dilution into your aqueous experimental medium.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, though up to 0.5% is often tolerated by many cell lines.[1][2][3] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Sonication: Gentle sonication of the final working solution may help to redissolve small amounts of precipitate.

  • Solubility Test: If precipitation persists, consider performing a simple solubility test. Prepare a small range of dilutions of this compound in your specific cell culture medium and visually inspect for precipitation after a short incubation period.

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO 10 mMProbechem
Recommended Cellular Concentration 100 nM - 5 µM[4]
Stock Solution Storage (in DMSO) -20°C (1 month), -80°C (6 months)MedchemExpress
Solid Compound Storage -20°C (12 months), 4°C (6 months)Probechem

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 983.25 g/mol ).

  • Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays (Example: 1 µM in Cell Culture Medium)
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the appropriate volume of the 1 mM (or 10 mM) stock solution to your pre-warmed cell culture medium to achieve the desired final concentration of 1 µM. For example, add 1 µL of a 1 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.

  • Application: Use the freshly prepared working solution immediately for your cell-based experiments.

Mandatory Visualizations

JWZ_5_13_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_invitro In Vitro Working Solution cluster_invivo In Vivo Working Solution weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO (to 10 mM) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock_vitro Thaw Stock Solution store_stock->thaw_stock_vitro For In Vitro Use thaw_stock_vivo Thaw Stock Solution (25 mg/mL in DMSO) store_stock->thaw_stock_vivo For In Vivo Use intermediate_dilution Intermediate Dilution (in DMSO, optional) thaw_stock_vitro->intermediate_dilution final_dilution_vitro Final Dilution in Cell Culture Medium intermediate_dilution->final_dilution_vitro use_vitro Use Immediately in Cell-Based Assay final_dilution_vitro->use_vitro add_peg300 Add PEG300 thaw_stock_vivo->add_peg300 add_tween80 Add Tween-80 add_peg300->add_tween80 add_saline Add Saline add_tween80->add_saline use_vivo Use Immediately for Animal Dosing add_saline->use_vivo

Caption: Workflow for the preparation of this compound stock and working solutions.

JWZ_5_13_Mechanism_of_Action JWZ513 This compound (PROTAC) TernaryComplex Ternary Complex (CDK7-JWZ-5-13-VHL) JWZ513->TernaryComplex CDK7 CDK7 (Target Protein) CDK7->TernaryComplex VHL VHL (E3 Ligase) VHL->TernaryComplex Polyubiquitination Polyubiquitination of CDK7 TernaryComplex->Polyubiquitination recruits Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination transfers Proteasome 26S Proteasome Polyubiquitination->Proteasome targeted for Degradation Degradation of CDK7 Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader of CDK7.[4][5][6][7]

References

JWZ-5-13 Technical Support Center: Troubleshooting Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JWZ-5-13, a potent and selective PROTAC degrader of CDK7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures. By understanding its mechanism of action and potential liabilities, you can ensure the integrity of your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule designed to selectively target the protein Cyclin-Dependent Kinase 7 (CDK7) for degradation.[1][2][3] It functions by hijacking the body's natural ubiquitin-proteasome system.[1][3][4] One end of the this compound molecule binds to CDK7, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag CDK7 with ubiquitin, marking it for destruction by the proteasome.[4][5][6]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to prevent degradation of this compound. The following table summarizes the recommended storage conditions based on supplier datasheets.

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months

Q3: In which solvent should I dissolve this compound?

A3: this compound is soluble in DMSO, with a reported solubility of 10 mM.[2] For cellular experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture medium.

Q4: What is the recommended working concentration for this compound in cellular experiments?

A4: The optimal concentration of this compound for inducing CDK7 degradation can vary depending on the cell line and experimental conditions. However, a general starting range is from 100 nM up to 5 µM.[7] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Troubleshooting Guide: Avoiding this compound Degradation

This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing its degradation and ensuring experimental success.

Issue 1: Loss of this compound activity over time in prepared solutions.

  • Possible Cause: this compound may be unstable in aqueous solutions, such as cell culture media, over extended periods. PROTACs, in general, can be susceptible to hydrolysis, particularly at the linker region or at the E3 ligase binder moiety. Some studies have shown that certain PROTACs can degrade in cell culture medium over 24 hours.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment.

    • Minimize Time in Aqueous Buffer: Reduce the time this compound spends in aqueous buffers before being added to cells.

    • Stability Check: If you suspect degradation in your media, you can perform a stability test. Incubate this compound in your cell culture medium for the duration of your experiment, and then analyze the sample by LC-MS to check for the presence of the intact compound and any degradation products.

Issue 2: Inconsistent or lower-than-expected CDK7 degradation.

  • Possible Cause 1: Suboptimal this compound Concentration (The "Hook Effect"). At very high concentrations, PROTACs can exhibit a phenomenon known as the "hook effect," where the degradation efficiency decreases. This occurs because the high concentration of the PROTAC favors the formation of binary complexes (this compound bound to either CDK7 or the E3 ligase) over the productive ternary complex (CDK7-JWZ-5-13-E3 ligase) required for degradation.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Treat cells with a wide range of this compound concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for maximal degradation and to determine if a hook effect is present.

  • Possible Cause 2: Chemical Degradation of this compound. As mentioned in Issue 1, the compound may be degrading in the experimental setup.

  • Troubleshooting Steps:

    • Follow the recommendations for preparing fresh solutions and minimizing time in aqueous buffers.

  • Possible Cause 3: Poor Cell Permeability. PROTACs are relatively large molecules and may have limited cell membrane permeability, leading to insufficient intracellular concentrations.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Ensure that the incubation time is sufficient for the compound to enter the cells and induce degradation. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can help determine the optimal duration.

    • Use Permeabilization Assays: If poor permeability is suspected, consider performing a cellular uptake or permeability assay to quantify the intracellular concentration of this compound.

Issue 3: Complete lack of CDK7 degradation.

  • Possible Cause 1: Inactive Compound. The this compound stock may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations.

    • Use a Fresh Aliquot: Thaw a fresh aliquot of the this compound stock solution. Avoid repeated freeze-thaw cycles.

    • Quality Control: If possible, verify the identity and purity of your this compound stock using techniques like mass spectrometry.

  • Possible Cause 2: Issues with the Ubiquitin-Proteasome System in Your Cells. The degradation of CDK7 by this compound is dependent on a functional ubiquitin-proteasome system.

  • Troubleshooting Steps:

    • Proteasome Inhibitor Control: As a control experiment, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound is working correctly, you should see an accumulation of ubiquitinated CDK7 and a rescue of total CDK7 levels compared to treatment with this compound alone.

  • Possible Cause 3: Incorrect Experimental Setup.

  • Troubleshooting Steps:

    • Review Protocol: Carefully review all steps of your experimental protocol, including cell seeding density, treatment concentrations, and incubation times.

    • Western Blot Optimization: Ensure that your Western blot protocol is optimized for the detection of CDK7.

Experimental Protocols

1. Western Blot Protocol for Assessing CDK7 Degradation

This protocol provides a general guideline for evaluating the degradation of CDK7 in response to this compound treatment.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Prepare a fresh serial dilution of this compound in cell culture medium from a DMSO stock. Also, prepare a vehicle control (DMSO).

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate the cells for the desired amount of time (e.g., 6, 12, or 24 hours).

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells with ice-cold PBS.[8]

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9][10]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

    • Incubate on ice for 30 minutes with occasional vortexing.[9]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[9]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.[9][10]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody against CDK7 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]

2. Protocol for Assessing Ternary Complex Formation (Conceptual)

Confirming the formation of the CDK7-JWZ-5-13-E3 ligase ternary complex is a key step in validating the mechanism of action. Techniques like co-immunoprecipitation (Co-IP) or biophysical methods such as Surface Plasmon Resonance (SPR) or TR-FRET can be used. A general workflow for a Co-IP experiment is outlined below.

  • Cell Treatment and Lysis:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against CDK7 or a tag on the E3 ligase.

    • Add protein A/G beads to pull down the antibody-protein complex.

  • Western Blotting:

    • Elute the proteins from the beads.

    • Run the eluted proteins on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane for the presence of the E3 ligase (if you immunoprecipitated CDK7) or CDK7 (if you immunoprecipitated the E3 ligase) to confirm the interaction.

Visualizations

PROTAC_Mechanism_of_Action This compound Mechanism of Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation This compound This compound Ternary_Complex CDK7-JWZ-5-13-E3 Ligase Ternary Complex This compound->Ternary_Complex Binds CDK7 CDK7 CDK7->Ternary_Complex Binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->this compound Recycled Ternary_Complex->E3_Ligase Recycled Ubiquitinated_CDK7 Ubiquitinated CDK7 Ternary_Complex->Ubiquitinated_CDK7 Catalyzes Ub Ub Ub->Ubiquitinated_CDK7 Transfer Proteasome Proteasome Ubiquitinated_CDK7->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: Workflow of this compound mediated CDK7 degradation.

CDK7_Signaling_Pathway Simplified CDK7 Signaling Pathway cluster_0 Transcription Regulation cluster_1 Cell Cycle Control CDK7 CDK7 CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex Degradation Degradation CDK7->Degradation Leads to CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex RNA_Pol_II RNA Polymerase II CAK_Complex->RNA_Pol_II Phosphorylates Cell_Cycle_CDKs Cell Cycle CDKs (CDK1, CDK2, CDK4, CDK6) CAK_Complex->Cell_Cycle_CDKs Activates by Phosphorylation Transcription Gene Transcription RNA_Pol_II->Transcription Initiates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Drives This compound This compound This compound->CDK7 Targets

Caption: Role of CDK7 and its targeting by this compound.

Troubleshooting_Workflow Troubleshooting this compound Experiments Start No/Low CDK7 Degradation Check_Concentration Is concentration optimal? (Dose-response) Start->Check_Concentration Hook_Effect High concentration? (Hook Effect) Check_Concentration->Hook_Effect Hook_Effect->Check_Concentration Yes (Lower Conc.) Check_Stability Is the compound stable? Hook_Effect->Check_Stability No Fresh_Solutions Prepare fresh solutions Check_Stability->Fresh_Solutions Check_Permeability Is cell permeability an issue? Fresh_Solutions->Check_Permeability Time_Course Optimize incubation time Check_Permeability->Time_Course Check_Activity Is the compound active? Time_Course->Check_Activity New_Aliquot Use a new aliquot Check_Activity->New_Aliquot Check_UPS Is the UPS functional? New_Aliquot->Check_UPS Proteasome_Inhibitor Use proteasome inhibitor control Check_UPS->Proteasome_Inhibitor Success Successful Degradation Proteasome_Inhibitor->Success

Caption: Logical workflow for troubleshooting this compound experiments.

References

Cell viability issues with high concentrations of JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the CDK7 degrader, JWZ-5-13.

Troubleshooting Guide: Cell Viability Issues at High Concentrations

Researchers may observe a decrease in cell viability at high concentrations of this compound. This can be attributed to several factors, including the "hook effect" and potential off-target toxicities. This guide provides a systematic approach to troubleshoot these issues.

Problem: Decreased cell viability or unexpected results at high concentrations of this compound.

Below is a troubleshooting workflow to address this issue:

start Start: Decreased Cell Viability Observed at High Concentrations check_hook Is the this compound concentration in the high micromolar range? start->check_hook hook_effect Potential 'Hook Effect' check_hook->hook_effect Yes off_target Potential Off-Target Effects or General Cytotoxicity check_hook->off_target No, but still observing toxicity reduce_conc Action: Perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) hook_effect->reduce_conc verify_target Action: Confirm CDK7 degradation at optimal concentration via Western Blot reduce_conc->verify_target reduce_exposure Action: Reduce incubation time and/or concentration off_target->reduce_exposure reduce_exposure->verify_target check_culture Are there any issues with general cell culture health? verify_target->check_culture culture_issue Potential Cell Culture Problems (e.g., contamination, cell stress) check_culture->culture_issue Yes end End: Optimized Experimental Conditions check_culture->end No troubleshoot_culture Action: Review and optimize cell culture technique and reagent quality culture_issue->troubleshoot_culture troubleshoot_culture->end cluster_0 This compound (PROTAC) cdk7_binder CDK7 Binder linker Linker cdk7_binder->linker cdk7 CDK7 (Target Protein) cdk7_binder->cdk7 Binds vhl_ligand VHL Ligand linker->vhl_ligand vhl VHL E3 Ligase vhl_ligand->vhl Recruits proteasome Proteasome cdk7->proteasome Enters ub Ubiquitin vhl->ub Transfers degraded_cdk7 Degraded CDK7 proteasome->degraded_cdk7 Results in ub->cdk7 Tags for Degradation cluster_workflow Cell Viability Assay Workflow seed 1. Seed cells in a 96-well plate and incubate overnight prepare 2. Prepare serial dilutions of this compound in culture medium seed->prepare treat 3. Add this compound dilutions and vehicle control to wells prepare->treat incubate 4. Incubate for desired time (e.g., 72 hours) treat->incubate add_reagent 5. Add CellTiter-Glo® reagent to each well incubate->add_reagent measure 6. Measure luminescence with a plate reader add_reagent->measure analyze 7. Analyze data to determine IC50 values measure->analyze

Validation & Comparative

A Head-to-Head Comparison: The CDK7 Degrader JWZ-5-13 and its Negative Control, 17-Neg

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating targeted protein degradation, the use of appropriate controls is paramount to validate experimental findings. This guide provides a detailed comparison of the potent CDK7-targeting PROTAC, JWZ-5-13, and its specifically designed negative control compound, 17-Neg. The data presented herein, derived from key research, will aid in the design and interpretation of experiments utilizing this chemical probe.

This compound is a bivalent small molecule that induces the degradation of Cyclin-Dependent Kinase 7 (CDK7), a protein with essential roles in both transcription and cell cycle progression.[1] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by forming a ternary complex between CDK7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK7.[1] To demonstrate that the biological effects of this compound are a direct result of CDK7 degradation, and not merely due to inhibition of its kinase activity or other off-target effects, the negative control compound 17-Neg was developed.[1]

Mechanism of Action and Structural Differences

The key difference between this compound and 17-Neg lies in their interaction with the VHL E3 ligase. While both compounds retain the same warhead that binds to CDK7, 17-Neg possesses a modification to the VHL ligand that significantly diminishes its binding affinity.[1] This structural alteration renders 17-Neg largely incapable of recruiting the E3 ligase, and consequently, it does not induce the degradation of CDK7.[1]

Below is a diagram illustrating the mechanism of action of this compound and the comparative structure of 17-Neg.

cluster_JWZ_5_13 This compound Mechanism of Action cluster_17_Neg 17-Neg (Negative Control) This compound This compound CDK7 CDK7 This compound->CDK7 Binds to VHL VHL This compound->VHL Recruits CDK7->VHL Ternary Complex Formation Proteasome Proteasome CDK7->Proteasome Targeted for Degradation VHL->CDK7 Ubiquitination Ub Ub Degraded CDK7 Degraded CDK7 Proteasome->Degraded CDK7 Degrades 17-Neg 17-Neg CDK7_2 CDK7 17-Neg->CDK7_2 Binds to VHL_2 VHL 17-Neg->VHL_2 Weakly Binds/ No Recruitment

Figure 1. Mechanism of this compound vs. 17-Neg.

Comparative Performance Data

The efficacy of this compound as a CDK7 degrader and the inability of 17-Neg to perform this function are demonstrated through cellular assays.

CDK7 Degradation

Western blot analysis is a key method to quantify the degradation of a target protein. In Jurkat cells, this compound induces potent, concentration-dependent degradation of CDK7. In contrast, 17-Neg fails to reduce CDK7 protein levels, even at concentrations where it would be expected to occupy the CDK7 binding site.[1]

CompoundCell LineDC50Dmax
This compound Jurkat, OVCAR3, SUDHL, Molt4< 100 nM[2]~100%[2]
17-Neg JurkatNo significant degradation observed[1]N/A
Table 1: Comparison of CDK7 Degradation.
Anti-proliferative Activity

The functional consequence of CDK7 degradation is a potent anti-proliferative effect in cancer cell lines. By comparing the effects of this compound and 17-Neg on cell viability, it can be confirmed that this effect is primarily due to protein degradation rather than kinase inhibition alone.

CompoundJurkat IC50SUDHL5 IC50Molt4 IC50A549 IC50
This compound 160 nM[3]52 nM[3]89 nM[3]332 nM[3]
17-Neg Much weaker anti-proliferative effect than this compound[1]Not ReportedNot ReportedNot Reported
YKL-5-167 (Parental Inhibitor) 1.19 µM[1]Not ReportedNot ReportedNot Reported
Table 2: Comparison of Anti-proliferative Activity (72h treatment).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key experiments cited in the comparison of this compound and 17-Neg.

Western Blotting for CDK7 Degradation

This protocol outlines the steps to assess the degradation of CDK7 in cultured cells following treatment with this compound and 17-Neg.

cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells (e.g., Jurkat) and allow to adhere/stabilize. - Treat with varying concentrations of this compound, 17-Neg, or DMSO control for a specified time (e.g., 6 hours). Lysis 2. Cell Lysis - Harvest cells and lyse in RIPA buffer with protease and phosphatase inhibitors. Cell_Culture->Lysis Quantification 3. Protein Quantification - Determine protein concentration of lysates using a BCA assay. Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Denature protein samples and separate by size on a polyacrylamide gel. Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer separated proteins to a PVDF membrane. SDS_PAGE->Transfer Blocking 6. Blocking - Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibodies against CDK7 and a loading control (e.g., GAPDH) overnight at 4°C. Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Wash and incubate with HRP-conjugated secondary antibodies. Primary_Ab->Secondary_Ab Detection 9. Detection & Analysis - Detect signal using an ECL substrate and imaging system. - Quantify band intensities to determine relative protein levels. Secondary_Ab->Detection

Figure 2. Western Blotting Workflow.
Cell Viability (CellTiter-Glo®) Assay

This protocol is for determining cell viability by quantifying ATP levels, which is indicative of metabolically active cells.

cluster_workflow CellTiter-Glo® Workflow Plate_Cells 1. Plate Cells - Seed cells in an opaque-walled 96-well plate at a predetermined density. Compound_Addition 2. Compound Addition - Add serial dilutions of this compound, 17-Neg, or control compounds to the wells. Plate_Cells->Compound_Addition Incubation 3. Incubation - Incubate plates for 72 hours at 37°C in a humidified incubator. Compound_Addition->Incubation Equilibration 4. Equilibration - Equilibrate the plate to room temperature for approximately 30 minutes. Incubation->Equilibration Reagent_Addition 5. Reagent Addition - Add CellTiter-Glo® reagent to each well. Equilibration->Reagent_Addition Lysis 6. Lysis - Mix on an orbital shaker for 2 minutes to induce cell lysis. Reagent_Addition->Lysis Signal_Stabilization 7. Signal Stabilization - Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Lysis->Signal_Stabilization Measurement 8. Measurement - Read luminescence using a plate reader. Signal_Stabilization->Measurement Analysis 9. Data Analysis - Normalize data to controls and calculate IC50 values. Measurement->Analysis

Figure 3. CellTiter-Glo® Assay Workflow.

Alternative Negative Controls

While 17-Neg is a well-designed negative control for this compound, other strategies can also be employed in PROTAC research to validate the mechanism of action. These include:

  • Parental Inhibitor: Using the warhead molecule alone (in this case, YKL-5-167) allows for the differentiation of effects caused by target inhibition versus target degradation.[1]

  • Epimer or Inactive Stereoisomer: Synthesizing a stereoisomer of the E3 ligase ligand that is known to be inactive in binding can serve as an excellent negative control.

  • Competition Experiments: Co-treatment with an excess of the free VHL ligand or a proteasome inhibitor (like MG132) can demonstrate that the degradation is dependent on the recruitment of the specified E3 ligase and the proteasome.[1]

Conclusion

The availability of the well-characterized negative control, 17-Neg, makes the this compound PROTAC a valuable tool for studying the biological consequences of CDK7 degradation. The significant difference in degradation activity and the resulting disparity in anti-proliferative effects between this compound and 17-Neg provide strong evidence for the on-target, degradation-dependent mechanism of action of this compound. Researchers using these compounds should incorporate these controls and methodologies to ensure the rigor and validity of their findings.

References

A Head-to-Head Comparison: The PROTAC Degrader JWZ-5-13 Demonstrates Superior Efficacy Over Its Parental CDK7 Inhibitor YKL-5-167

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the development of molecules that can induce the degradation of oncoproteins represents a significant advancement. This guide provides a detailed comparison of the novel PROTAC (Proteolysis Targeting Chimera) degrader, JWZ-5-13, and its parental compound, the Cyclin-Dependent Kinase 7 (CDK7) inhibitor, YKL-5-167. Experimental data reveals that by transforming a reversible inhibitor into a potent degrader, this compound exhibits markedly enhanced anti-proliferative activity in cancer cells, highlighting the therapeutic potential of the PROTAC modality.

Executive Summary

This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the degradation of CDK7, a key regulator of the cell cycle and transcription. It is derived from YKL-5-167, a reversible inhibitor of CDK7. While YKL-5-167 binds to CDK7, its inhibitory activity is modest. In stark contrast, this compound not only binds to CDK7 but also recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK7. This degradation-based mechanism of action results in a more profound and sustained suppression of CDK7 function, translating to superior anti-proliferative effects in various cancer cell lines.

Data Presentation

Table 1: Comparison of in vitro CDK7 Inhibition
CompoundTargetIC50 (nM)Assay
This compound CDK720.1[1]Adapta™ Eu Kinase Assay
YKL-5-167 CDK7>10,000[2]in vitro Kinase Assay

Note: The IC50 for YKL-5-167 is inferred from data showing little to no inhibition at a concentration of 10µM.[2]

Table 2: Comparison of Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (nM)YKL-5-167 IC50 (nM)Fold Improvement
SU-DHL-5 B-cell Lymphoma52Data not available>7-fold
MOLT-4 T-cell Leukemia89Data not available>7-fold
Jurkat T-cell Leukemia160Data not available>7-fold
A549 Lung Carcinoma332Data not available>7-fold
OVCAR-3 Ovarian Adenocarcinoma780Data not availableNot specified

Note: The fold improvement is based on qualitative statements from the literature indicating that this compound has a 7-fold stronger inhibitory effect on cell growth than its parental compound in Jurkat, SUDHL5, Molt4, and A549 cells.[1]

Experimental Protocols

Adapta™ Universal Kinase Assay (for IC50 determination of this compound)

The in vitro inhibitory potency of this compound against CDK7 was determined using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

  • Kinase Reaction: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a substrate and ATP. The kinase reaction is allowed to proceed, resulting in the conversion of ATP to ADP.

  • Detection: A solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor® 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

  • Signal Measurement: In the absence of kinase inhibition, the generated ADP displaces the tracer from the antibody, leading to a decrease in the TR-FRET signal. Conversely, in the presence of an inhibitor like this compound, less ADP is produced, and the tracer remains bound to the antibody, resulting in a high TR-FRET signal. The signal is measured on a suitable plate reader.

  • IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in the kinase activity (IC50) is determined by plotting the TR-FRET signal against a range of inhibitor concentrations.

Cell Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

The anti-proliferative activity of this compound and YKL-5-167 was assessed in various cancer cell lines using a luminescent cell viability assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound or YKL-5-167) or DMSO as a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Lysis and Signal Generation: A reagent containing a thermostable luciferase and luciferin is added to the wells. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to the vehicle-treated controls and fitting the results to a dose-response curve.

In Vivo Pharmacokinetic Study in Mice

The bioavailability of this compound was assessed in a mouse model.

  • Animal Model: Female CD-1 mice are typically used for pharmacokinetic studies.

  • Compound Administration: this compound is formulated in a suitable vehicle and administered to the mice via a specific route, such as intravenous (IV) or intraperitoneal (IP) injection, at a defined dose.

  • Blood Sampling: At predetermined time points following administration, blood samples are collected from the mice.

  • Plasma Preparation and Analysis: The blood samples are processed to obtain plasma. The concentration of this compound in the plasma is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Mandatory Visualization

G cluster_0 CDK7-Mediated Cell Cycle Progression and Transcription CDK7 CDK7/ Cyclin H/ MAT1 CDK1_2 CDK1/CDK2 CDK7->CDK1_2 Activates CDK4_6 CDK4/CDK6 CDK7->CDK4_6 Activates RNAPII RNA Pol II CDK7->RNAPII Phosphorylates G1_S G1/S Phase Transition CDK1_2->G1_S Promotes G2_M G2/M Phase Transition CDK1_2->G2_M Promotes Rb Rb CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits E2F->G1_S Promotes Transcription Gene Transcription RNAPII->Transcription Initiates

Caption: Simplified CDK7 signaling pathway in cell cycle control and transcription.

G cluster_0 Mechanism of Action: YKL-5-167 (Inhibitor) cluster_1 Mechanism of Action: this compound (PROTAC Degrader) YKL_5_167 YKL-5-167 CDK7_1 CDK7 YKL_5_167->CDK7_1 Binds to Activity_1 CDK7 Activity CDK7_1->Activity_1 Inhibition JWZ_5_13 This compound CDK7_2 CDK7 JWZ_5_13->CDK7_2 Binds to VHL VHL E3 Ligase JWZ_5_13->VHL Binds to Ternary_Complex Ternary Complex (CDK7-JWZ-5-13-VHL) Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation CDK7 Degradation Proteasome->Degradation Mediates

Caption: Comparative mechanisms of action for YKL-5-167 and this compound.

References

Validating the On-Target Efficacy of JWZ-5-13: A Proteomics-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of JWZ-5-13, a potent and selective CDK7 degrader, with other alternatives, supported by experimental data. We delve into the specifics of its mechanism and selectivity, offering a clear perspective on its performance in a preclinical setting.

Executive Summary

This compound is a heterobifunctional small molecule that operates as a proteolysis-targeting chimera (PROTAC). It selectively induces the degradation of Cyclin-Dependent Kinase 7 (CDK7) by hijacking the body's own ubiquitin-proteasome system. This is achieved by simultaneously binding to CDK7 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7.[1] Proteomics studies have confirmed the high selectivity of this compound, demonstrating significant degradation of CDK7 and its binding partner Cyclin H with minimal off-target effects. This makes this compound a valuable tool for studying the consequences of CDK7 loss and a promising candidate for therapeutic development.

Performance Comparison

To objectively assess the on-target effects of this compound, we compare its performance against its parent CDK7 inhibitor, YKL-5-167, and a negative control compound, 17-Neg. YKL-5-167 inhibits CDK7's kinase activity without inducing degradation, while 17-Neg binds to CDK7 but has a significantly reduced affinity for the VHL E3 ligase, rendering it ineffective at promoting degradation.

Quantitative Proteomics Data

A proteome-wide analysis was conducted on OVCAR3 human ovarian cancer cells treated with 0.1 µM of this compound for 6 hours. Of the 6,538 proteins identified, only three showed a significant change in abundance, highlighting the exceptional selectivity of this compound.[2]

ProteinFunctionFold Change (this compound vs. DMSO)p-value
CDK7 Cell cycle and transcription regulationSignificantly Downregulated<0.001
Cyclin H Regulatory subunit of the CDK-activating kinase (CAK) complex with CDK7Significantly Downregulated<0.001
Unidentified Protein---

Note: Specific fold-change values were not publicly available in the referenced materials.

This data starkly contrasts with traditional kinase inhibitors, which can have broader off-target effects. The targeted degradation of both CDK7 and its essential partner Cyclin H demonstrates a comprehensive shutdown of the CDK-activating kinase (CAK) complex activity.

Experimental Protocols

The following is a detailed methodology for a typical proteomics experiment to validate the on-target effects of a PROTAC degrader like this compound.

Cell Culture and Treatment
  • Cell Line: OVCAR3 (human ovarian adenocarcinoma) cells are cultured in RPMI-1640 medium supplemented with 20% fetal bovine serum and 0.01 mg/mL bovine insulin.[3]

  • Seeding: Cells are seeded in T75 flasks at a density of 2 × 10^4 cells/mL and allowed to adhere overnight.[4]

  • Treatment: Cells are treated with 0.1 µM this compound, 0.1 µM 17-Neg (negative control), or DMSO (vehicle control) for 6 hours.

Proteomics Sample Preparation (TMT-Based Workflow)
  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a buffer containing 150 mM KCl, 50 mM HEPES (pH 7.4), and 0.1% CHAPS, supplemented with protease and phosphatase inhibitors.[5]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Reduction and Alkylation: Proteins are reduced with DTT and alkylated with iodoacetamide to denature the proteins and prevent disulfide bond reformation.

  • Protein Digestion: Proteins are digested into peptides overnight at 37°C using sequencing-grade trypsin.[5]

  • Tandem Mass Tag (TMT) Labeling: Peptides from each treatment condition are labeled with a specific isobaric TMT reagent according to the manufacturer's protocol. This allows for the multiplexed analysis of samples in a single mass spectrometry run.[5][6][7]

  • Sample Pooling and Desalting: The labeled peptide samples are combined and then desalted using C18 solid-phase extraction to remove contaminants before mass spectrometry analysis.

Mass Spectrometry and Data Analysis
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The desalted peptide mixture is analyzed by nanoLC-MS/MS. Peptides are separated by reverse-phase chromatography and analyzed on a high-resolution mass spectrometer.

  • Data Analysis: The raw mass spectrometry data is processed using a software suite like MaxQuant or Proteome Discoverer. Peptides are identified by searching against a human protein database, and the TMT reporter ion intensities are used to determine the relative abundance of each protein across the different treatment conditions. Statistical analysis is then performed to identify proteins with significant changes in abundance.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.

JWZ_5_13_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination and Degradation JWZ This compound CDK7 CDK7 JWZ->CDK7 Binds VHL VHL E3 Ligase JWZ->VHL Recruits Ternary_Complex Ternary Complex (CDK7-JWZ-5-13-VHL) Ubiquitination Poly-ubiquitination of CDK7 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted to Degradation CDK7 Degradation Proteasome->Degradation

This compound Mechanism of Action

Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A OVCAR3 Cell Culture B Treatment: This compound, Control, DMSO A->B C Cell Lysis & Protein Extraction B->C D Digestion to Peptides C->D E TMT Labeling D->E F Sample Pooling E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Statistical Analysis H->I

Proteomics Experimental Workflow

Conclusion

The proteomic data strongly supports the high on-target selectivity of this compound for the degradation of CDK7. By efficiently removing both CDK7 and its binding partner Cyclin H, this compound offers a potent and specific mechanism to probe the functions of the CAK complex. Its minimal off-target effects, as demonstrated by proteome-wide analysis, position it as a superior tool for target validation and a promising scaffold for the development of novel cancer therapeutics. Further studies with detailed dose-response and time-course proteomics would provide a more comprehensive understanding of its dynamic effects on the cellular proteome.

References

A Comparative Guide to Mass Spectrometry Analysis of JWZ-5-13 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective CDK7 degrader, JWZ-5-13, with relevant alternative compounds. It includes supporting experimental data from mass spectrometry analysis and other key assays, presented in a clear and objective format to aid in research and development decisions.

Introduction to this compound

This compound is a bivalent small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to selectively induce the degradation of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1] this compound functions by forming a ternary complex between CDK7 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CDK7 by the proteasome.[1] This targeted protein degradation offers a distinct pharmacological approach compared to traditional kinase inhibition.

Performance Comparison: this compound vs. Alternatives

The performance of this compound is best understood in comparison to its parent CDK7 inhibitor (YKL-5-167) and a negative control compound (17-Neg). YKL-5-167 is a potent inhibitor of CDK7's kinase activity but does not induce its degradation. The negative control, 17-Neg, is structurally similar to this compound but contains a modification that significantly reduces its ability to bind to the VHL E3 ligase, thus preventing it from inducing CDK7 degradation.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and its comparators.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound CDK7In vitro Adapta Eu kinase assay20.1[1]
YKL-5-167CDK7In vitro kinase assayPotent inhibitor (IC50 not specified in provided context)
17-NegCDK7In vitro kinase assaySimilar to this compound
Table 1: In Vitro Kinase Inhibitory Potency.
CompoundCell LineAssay TypeDC50 (nM)DmaxTimepointReference
This compound Jurkat, OVCAR3, SUDHL, Molt4Cellular Degradation< 100~100%6 hours
Table 2: Cellular Degradation Activity.
Mass Spectrometry-Based Proteome-Wide Selectivity

A key advantage of targeted degraders is their potential for high selectivity. A proteome-wide analysis of OVCAR3 ovarian cancer cells treated with this compound (0.1 µM for 6 hours) was performed using quantitative mass spectrometry. The results demonstrate the exceptional selectivity of this compound.

Treatment GroupTotal Proteins IdentifiedSignificantly Changed Proteins (1.75-fold change, p < 0.001)Downregulated ProteinsUpregulated ProteinsReference
This compound (0.1 µM) vs. DMSO6,5383CDK7, Cyclin H1 (unspecified)
Table 3: Proteome-Wide Selectivity of this compound in OVCAR3 Cells.

These data highlight that at a concentration effective for CDK7 degradation, this compound has a minimal off-target profile, with the most significantly downregulated proteins being the intended target, CDK7, and its direct binding partner, Cyclin H.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mass Spectrometry-Based Proteomics of OVCAR3 Cells
  • Cell Culture and Treatment: OVCAR3 cells were cultured in appropriate media. For the experiment, cells were treated with either 0.1 µM this compound or DMSO (vehicle control) for 6 hours.

  • Sample Preparation:

    • Cells were harvested and lysed.

    • Proteins were extracted, and the protein concentration was determined.

    • Proteins were reduced, alkylated, and digested into peptides, typically using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Peptides were separated by reverse-phase liquid chromatography.

    • The separated peptides were analyzed on a high-resolution mass spectrometer.

    • The mass spectrometer was operated in data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and MS2 scans in the ion trap.

  • Data Analysis:

    • Raw mass spectrometry data were processed using a software suite such as MaxQuant.

    • Peptides and proteins were identified by searching the data against a human protein database.

    • Label-free quantification was used to determine the relative abundance of proteins between the this compound and DMSO treated groups.

    • Statistical analysis was performed to identify proteins with significant changes in abundance.

In Vitro Adapta™ Universal Kinase Assay

The in vitro kinase activity of this compound was assessed using the Adapta™ Universal Kinase Assay, which measures ADP formation.

  • Reaction Setup: The kinase reaction is performed in a two-phase process: a kinase reaction phase and an ADP detection phase.

  • Kinase Reaction:

    • The kinase (CDK7), substrate, and ATP are combined in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • This compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated for 60 minutes at room temperature.

  • ADP Detection:

    • A detection solution containing a europium-labeled anti-ADP antibody, an Alexa Fluor™ 647-labeled ADP tracer, and EDTA (to stop the kinase reaction) is added.

    • The mixture is incubated for 30 minutes to allow for equilibration.

  • Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (tracer) and 615 nm (europium). The ratio of these emissions is used to determine the amount of ADP produced, and subsequently, the IC50 value of the inhibitor.[2][3][4][5]

Visualizing the Science: Diagrams

Signaling Pathway: Mechanism of this compound Action

cluster_0 This compound (PROTAC) cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System JWZ This compound CDK7_ligand CDK7 Binder Linker Linker VHL_ligand VHL Ligand CDK7 CDK7 (Target Protein) CDK7_ligand->CDK7 Binds VHL VHL (E3 Ligase) VHL_ligand->VHL Recruits Ternary CDK7-JWZ-5-13-VHL Ternary Complex CDK7->Ternary VHL->Ternary PolyUb Polyubiquitinated CDK7 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Enters Degradation Degraded CDK7 (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of this compound induced CDK7 degradation.

Experimental Workflow: Mass Spectrometry Analysis

cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis Cells OVCAR3 Cells Treatment Treat with This compound or DMSO Cells->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS Mass Spectrometer (Analysis) LC->MS Data Raw Data MS->Data Analysis Protein Identification & Quantification Data->Analysis Results Differential Protein Expression Analysis->Results

Caption: Workflow for proteomic analysis of treated cells.

Logical Relationship: Compound Comparison

cluster_0 Functional Outcomes JWZ This compound Kinase_Inhibition CDK7 Kinase Inhibition JWZ->Kinase_Inhibition Yes VHL_Binding VHL E3 Ligase Binding JWZ->VHL_Binding Yes CDK7_Degradation CDK7 Degradation JWZ->CDK7_Degradation Yes Inhibitor YKL-5-167 (Parent Inhibitor) Inhibitor->Kinase_Inhibition Yes Inhibitor->VHL_Binding No Inhibitor->CDK7_Degradation No Control 17-Neg (Negative Control) Control->Kinase_Inhibition Yes Control->VHL_Binding No Control->CDK7_Degradation No

Caption: Comparison of this compound and control compounds.

References

Proteasome Inhibitors in Rescue Experiments for JWZ-5-13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the use of proteasome inhibitors in rescue experiments to validate the mechanism of action of JWZ-5-13, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7). The degradation of CDK7 by this compound is a critical process for its anti-cancer activity, and confirming its dependence on the ubiquitin-proteasome system is a key validation step.

Introduction to this compound and the PROTAC Mechanism

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK7 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK7, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful strategy for reducing the levels of pathogenic proteins like CDK7, which is implicated in the progression of various cancers. Rescue experiments using proteasome inhibitors are essential to demonstrate that the observed degradation of the target protein is indeed mediated by the proteasome.

The Role of Proteasome Inhibitors in Validating this compound's Mechanism

To confirm that this compound-mediated degradation of CDK7 is dependent on the proteasome, cells are co-treated with this compound and a proteasome inhibitor. If the degradation of CDK7 is blocked or "rescued" in the presence of the proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism. Commonly used proteasome inhibitors for such validation experiments include MG132, bortezomib, and carfilzomib.

Comparative Efficacy of Proteasome Inhibitors in Rescue Experiments

While the primary literature for this compound confirms the use of proteasome inhibitors in rescue experiments, specific quantitative data comparing different inhibitors is not publicly available. However, based on their known mechanisms and common laboratory use, we can infer their roles and present a generalized comparison.

Proteasome InhibitorMechanism of ActionTypical Concentration for Rescue ExperimentsKey Considerations
MG132 Reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.1-10 µMBroadly used, potent, but can have off-target effects at higher concentrations or with prolonged exposure.
Bortezomib Reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.10-100 nMClinically approved drug, highly potent and specific.
Carfilzomib Irreversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.10-100 nMClinically approved drug, highly potent and specific, its irreversible nature can be advantageous for complete proteasome shutdown.

Experimental Protocols

Below are detailed methodologies for a typical rescue experiment to validate the proteasome-dependent degradation of CDK7 by this compound.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines expressing CDK7 (e.g., Jurkat, OVCAR3, SUDHL5, Molt4).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM) or DMSO (vehicle control) for 1-2 hours.

    • Add this compound (at a concentration known to induce degradation, e.g., 100 nM) to the pre-treated cells.

    • Incubate for a specified time course (e.g., 2, 4, 6, 8 hours).

Western Blotting for CDK7 Levels
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against CDK7 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the CDK7 band intensity to the loading control.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental design, the following diagrams are provided.

JWZ_5_13_Mechanism cluster_JWZ_5_13 This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Process JWZ_5_13 This compound CDK7_ligand CDK7 Ligand JWZ_5_13->CDK7_ligand Binds to E3_ligand E3 Ligase Ligand JWZ_5_13->E3_ligand Binds to Ternary_Complex Ternary Complex (CDK7-JWZ-5-13-E3 Ligase) Linker Linker CDK7 CDK7 (Target Protein) CDK7_ligand->CDK7 Recruits E3_Ligase E3 Ubiquitin Ligase E3_ligand->E3_Ligase Recruits Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub_CDK7 Ubiquitinated CDK7 Ternary_Complex->Ub_CDK7 Ubiquitination Ub_CDK7->Proteasome Recognition & Degradation

Caption: Mechanism of this compound mediated CDK7 degradation.

Rescue_Experiment_Workflow cluster_Setup Experimental Setup cluster_Analysis Analysis cluster_Outcome Expected Outcome Start Seed Cancer Cells Pre_treatment Pre-treat with Proteasome Inhibitor or DMSO Start->Pre_treatment Treatment Treat with this compound Pre_treatment->Treatment Cell_Lysis Cell Lysis & Protein Quantification Treatment->Cell_Lysis Western_Blot Western Blot for CDK7 Cell_Lysis->Western_Blot Data_Analysis Densitometry & Normalization Western_Blot->Data_Analysis Degradation CDK7 Degraded Data_Analysis->Degradation DMSO Control Rescue CDK7 Levels Rescued Data_Analysis->Rescue Proteasome Inhibitor

Caption: Workflow for a proteasome inhibitor rescue experiment.

Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_Intervention PROTAC & Inhibitor Intervention E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E3 E3 (Ub-ligase) E2->E3 Transfers Ub Target Target Protein (CDK7) E3->Target Recognizes PolyUb_Target Poly-ubiquitinated Target E3->PolyUb_Target Poly-ubiquitination Ub Ubiquitin Ub->E1 Target->PolyUb_Target Poly-ubiquitination Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides JWZ_5_13 This compound JWZ_5_13->E3 Recruits JWZ_5_13->Target Recruits Proteasome_Inhibitor Proteasome Inhibitor (e.g., MG132) Proteasome_Inhibitor->Proteasome Inhibits

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Confirming VHL-Dependent Degradation of CDK7 with JWZ-5-13: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JWZ-5-13, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 7 (CDK7), with alternative approaches for confirming VHL (von Hippel-Lindau) dependent protein degradation. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of CDK7, a key regulator of transcription and the cell cycle. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of three key components: a ligand that binds to CDK7, a ligand that recruits the E3 ubiquitin ligase VHL, and a linker connecting these two moieties. This ternary complex formation leads to the polyubiquitination of CDK7, marking it for degradation by the 26S proteasome.[1][2][3]

Performance Comparison: this compound and Alternatives

The efficacy of this compound in degrading CDK7 is well-documented, with a high degradation efficiency (Dmax) and a half-maximal degradation concentration (DC50) in the nanomolar range.[1] A critical aspect of characterizing PROTACs like this compound is to unequivocally demonstrate that their mechanism of action is dependent on the specific E3 ligase they are designed to recruit.

Table 1: Quantitative Performance Data for this compound

ParameterCell LineValueReference
DC50 (CDK7 Degradation) Jurkat< 100 nM[1]
OVCAR3< 100 nM[1]
SUDHL< 100 nM[1]
Molt4< 100 nM[1]
Dmax (CDK7 Degradation) Multiple Cell Lines~100%[1]
IC50 (In Vitro Kinase Assay) -20.1 nM[1]
IC50 (Cell Proliferation) Jurkat160 nM[2]
SUDHL552 nM[2]
Molt489 nM[2]
A549332 nM[2]

Table 2: Comparison of Methods to Confirm VHL-Dependent Degradation

MethodDescriptionAdvantagesDisadvantages
This compound + Negative Control (17-Neg) 17-Neg is a structural analog of this compound that binds to CDK7 but has a significantly reduced affinity for VHL. A lack of degradation with 17-Neg, in contrast to this compound, provides strong evidence for VHL-dependency.[1]High specificity; directly implicates the VHL-binding moiety.Requires synthesis of a specific negative control molecule.
Proteasome Inhibitor Rescue Cells are pre-treated with a proteasome inhibitor (e.g., MG132) before adding this compound. If degradation is proteasome-mediated, the inhibitor will "rescue" the protein from being degraded.Confirms involvement of the ubiquitin-proteasome system.Does not directly confirm the involvement of VHL over other E3 ligases.
VHL Knockdown/Knockout Using techniques like siRNA or CRISPR to reduce or eliminate VHL expression. If this compound fails to degrade the target in these cells, it confirms VHL-dependency.Provides direct genetic evidence for VHL's role.Can be technically challenging and may have off-target effects or compensatory mechanisms.
Competitive VHL Ligand Co-treatment with a high-affinity VHL ligand that competes with this compound for binding to VHL. This should abrogate the degradation of the target protein.Directly probes the engagement of the VHL E3 ligase.Requires a well-characterized and potent competing VHL ligand.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental logic for confirming VHL-dependency, the following diagrams are provided in the DOT language for Graphviz.

VHL_Dependent_Degradation_Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK7 CDK7 (Target Protein) This compound->CDK7 Binds VHL_Complex VHL E3 Ligase (Elongin B/C, Cul2, Rbx1) This compound->VHL_Complex Recruits Poly-Ub_CDK7 Poly-Ubiquitinated CDK7 Ub Ub Ub->Poly-Ub_CDK7 Ubiquitination Proteasome 26S Proteasome Poly-Ub_CDK7->Proteasome Recognition Proteasome->Degraded_Peptides Degradation

Figure 1: VHL-dependent degradation pathway of CDK7 induced by this compound.

Figure 2: Experimental workflow for confirming VHL-dependent degradation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Western Blot Analysis of CDK7 Degradation

This protocol outlines the steps to measure the reduction in CDK7 protein levels following treatment with this compound.

a. Cell Culture and Treatment:

  • Seed cancer cell lines (e.g., Jurkat, OVCAR3) in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6 hours). Include a DMSO-only vehicle control.

b. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against CDK7 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

VHL-Dependency Confirmation with Negative Control (17-Neg)

This experiment is crucial for demonstrating the specific requirement of VHL recruitment for CDK7 degradation.

a. Protocol:

  • Follow the same procedure as the Western Blot Analysis of CDK7 Degradation (Protocol 1).

  • In parallel with this compound treatment, treat a set of cells with the same concentrations of the negative control compound, 17-Neg.

  • Include a DMSO vehicle control.

b. Expected Outcome:

  • This compound treatment will show a dose-dependent decrease in CDK7 protein levels.

  • 17-Neg treatment will show no significant change in CDK7 protein levels compared to the vehicle control, confirming that VHL binding is necessary for degradation.[1]

Proteasome Inhibitor Rescue Experiment

This experiment confirms that the degradation of CDK7 is mediated by the proteasome.

a. Protocol:

  • Follow the same cell culture and seeding procedure as in Protocol 1.

  • Pre-treat a set of cells with a proteasome inhibitor, such as MG132 (e.g., 10 µM), for 1-2 hours.

  • After pre-treatment, add this compound at a concentration known to cause significant degradation (e.g., 100 nM) to the media already containing the proteasome inhibitor.

  • Include control groups: DMSO only, this compound only, and MG132 only.

  • Incubate for the standard treatment time (e.g., 6 hours).

  • Proceed with cell lysis, protein quantification, and western blotting as described in Protocol 1.

b. Expected Outcome:

  • In the cells treated with this compound alone, CDK7 levels will be significantly reduced.

  • In the cells pre-treated with MG132 and then co-treated with this compound, the degradation of CDK7 will be blocked or significantly reduced, demonstrating that the degradation is proteasome-dependent.[1]

Conclusion

This compound is a highly effective tool for the targeted degradation of CDK7. The VHL-dependent mechanism of action can be robustly confirmed through a series of well-defined experiments. The use of a VHL-binding deficient negative control, such as 17-Neg, provides the most direct and compelling evidence for the specific role of the VHL E3 ligase in the activity of this compound. This, in conjunction with proteasome inhibitor rescue experiments, allows for a thorough validation of its intended mechanism, a critical step in the development and characterization of PROTAC-based therapeutics.

References

A Comparative Guide to the Antiproliferative Effects of JWZ-5-13 and Other PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of the antiproliferative effects of JWZ-5-13, a potent and selective CDK7-degrading PROTAC, alongside other notable PROTAC molecules. The data presented herein is intended to offer a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.

Introduction to this compound

This compound is a bivalent small molecule designed to induce the degradation of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. It achieves this by hijacking the ubiquitin-proteasome system. The molecule consists of a ligand that binds to CDK7, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[3]. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of CDK7, a key regulator of the cell cycle and transcription. The degradation of CDK7 by this compound has been shown to have potent antitumor activity in various cancer cell lines[2].

Quantitative Comparison of Antiproliferative Activity

The antiproliferative effects of PROTACs are typically quantified by their half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50). The following tables summarize the available data for this compound and other relevant PROTACs.

Disclaimer: The data presented below is compiled from various studies. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions, including cell line passage numbers, reagent sources, and specific assay protocols.

Table 1: Antiproliferative Activity (IC50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
JurkatT-cell Leukemia160
MOLT-4T-cell Acute Lymphoblastic Leukemia89
OVCAR-3Ovarian AdenocarcinomaNot Reported
SU-DHL-5B-cell LymphomaNot Reported
A549Lung Adenocarcinoma332

Table 2: Degradation Efficiency (DC50) and Maximum Degradation (Dmax) of this compound

Cell LineDC50DmaxTime Point
Jurkat<100 nM~100%6 hours
OVCAR-3<100 nM~100%6 hours
SUDHL5<100 nM~100%6 hours
Molt4<100 nM~100%6 hours

Table 3: Comparative Antiproliferative Activity of Other CDK-Targeting PROTACs

PROTAC NameTarget(s)E3 LigaseCell LineCancer TypeIC50 (nM)
BSJ-02-162CDK4/6CRBNMultipleMultipleVaries
FN-POMCyclin E/CDK2CRBNMB157, MB436Triple-Negative Breast CancerNot Reported
Compound 7fCDK12/13Not SpecifiedMFM223Triple-Negative Breast Cancer47[4]
ZLC491CDK12/13CereblonMDA-MB-231Triple-Negative Breast CancerNot Reported
PROTAC B03CDK9PomalidomideMV4-11Acute Myeloid Leukemia~8[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the antiproliferative and degradation effects of PROTACs.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is a homogeneous method to determine the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Degradation

This technique is used to detect and quantify the levels of the target protein (e.g., CDK7) following PROTAC treatment.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations or for different time points. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CDK7) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the relative protein levels. The DC50 value can be calculated from the dose-response curve of protein degradation.

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action for the PROTAC this compound.

CDK7 Signaling Pathway and Point of Intervention

CDK7_Pathway cluster_0 Cell Cycle Regulation cluster_1 Transcriptional Regulation CDK7 CDK7 CAK CDK-Activating Kinase (CAK) Complex CDK7->CAK CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CAK->CDK1_2_4_6 Activates (Phosphorylates) TFIIH TFIIH Complex CAK->TFIIH CellCycle Cell Cycle Progression CDK1_2_4_6->CellCycle RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD Transcription Transcription Initiation RNAPII->Transcription JWZ_5_13 This compound JWZ_5_13->CDK7 Induces Degradation Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Addition Add Serial Dilutions of This compound or other PROTACs Incubation1->Compound_Addition Incubation2 Incubate for 72 hours Compound_Addition->Incubation2 Reagent_Addition Add CellTiter-Glo® Reagent Incubation2->Reagent_Addition Lysis_Incubation Lyse Cells & Incubate for 10 minutes Reagent_Addition->Lysis_Incubation Luminescence_Measurement Measure Luminescence Lysis_Incubation->Luminescence_Measurement Data_Analysis Calculate % Viability and Determine IC50 Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

References

Cross-Validation of JWZ-5-13 Results with Genetic Knockdown of CDK7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the CDK7-targeting PROTAC degrader, JWZ-5-13, with the established method of genetic knockdown of CDK7. By examining the outcomes of both pharmacological degradation and genetic silencing, this document aims to offer a comprehensive understanding of the functional consequences of CDK7 loss and to cross-validate the on-target effects of this compound.

Introduction to this compound and CDK7

Cyclin-dependent kinase 7 (CDK7) is a critical component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating the cell cycle and transcription.[1][2][3] Given its central role in these fundamental cellular processes, CDK7 has emerged as a promising target for cancer therapy. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CDK7.[4][5][6][7] It functions by linking a CDK7-binding molecule to an E3 ubiquitin ligase, thereby tagging CDK7 for proteasomal degradation.[4][6][7] Genetic knockdown, through techniques like siRNA, shRNA, or CRISPR-Cas9, offers a complementary approach to study the effects of CDK7 loss by directly reducing its expression at the genetic level. This guide compares the reported outcomes of these two distinct methods to validate the mechanism of action of this compound.

Comparative Data Summary

The following tables summarize the quantitative data from studies investigating this compound and genetic knockdown of CDK7. While direct head-to-head experimental data is not available in the public domain, this comparative summary is compiled from multiple independent studies to highlight the convergent effects of both methodologies.

Table 1: Effects on CDK7 Protein Levels and Cell Viability

ParameterThis compound TreatmentGenetic Knockdown of CDK7 (siRNA/shRNA/CRISPR)
Mechanism of Action Induces ubiquitination and proteasomal degradation of CDK7 protein.[4][7]Reduces CDK7 mRNA and subsequent protein expression.[8][9]
CDK7 Protein Reduction Rapid and sustained degradation.Significant reduction in protein levels.[8][9]
Cell Proliferation Potent inhibition of cell proliferation in various cancer cell lines.[10]Significant inhibition of cell growth and proliferation.[8][9][11]
Cell Cycle Arrest Leads to cell cycle arrest.[6]Induces cell cycle arrest, with some studies showing blockage at the G2/M phase.[1][3][8]

Table 2: Molecular and Phenotypic Consequences

ParameterThis compound TreatmentGenetic Knockdown of CDK7 (siRNA/shRNA/CRISPR)
T-loop Phosphorylation of CDKs Expected to be impaired due to CDK7 degradation.Impaired T-loop phosphorylation of cell cycle CDKs.[1][3]
Global Transcription Expected to have limited impact, consistent with genetic knockdown findings.Marginal effect on global RNA polymerase II-mediated transcription, with the exception of E2F-controlled genes.[1][3]
Chromosomal Instability Not explicitly reported, but a potential consequence of CDK7 loss.Can lead to chromosomal instability.[12]
Associated Protein Levels Degradation of CDK7 may affect the stability of other CAK complex members.Knockdown of CDK7 leads to the degradation of Cyclin H and MAT1.[1]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the comparison. Specific details may vary between individual studies.

This compound Treatment Protocol
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations and for different time points. A vehicle control (DMSO) is run in parallel.

  • Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against CDK7 and other proteins of interest.

  • Cell Viability Assay: Cell proliferation is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.

Genetic Knockdown of CDK7 Protocol (using shRNA as an example)
  • Cell Culture: Target cells are cultured to an appropriate confluency for transduction.

  • Lentiviral Transduction: Lentiviral particles containing shRNA constructs targeting CDK7 or a non-targeting control are added to the cells in the presence of a transduction-enhancing agent (e.g., polybrene).

  • Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate a stable knockdown cell line.

  • Verification of Knockdown: The efficiency of CDK7 knockdown is confirmed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and by western blotting to measure protein levels.

  • Functional Assays: The effects of CDK7 knockdown on cell proliferation, cell cycle, and other phenotypes are assessed using the relevant assays as described above.

Visualizations

Signaling Pathway and Experimental Workflow

cluster_0 Pharmacological Approach cluster_1 Genetic Approach cluster_2 Downstream Effects This compound This compound CDK7 CDK7 This compound->CDK7 binds VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->CDK7 recruited by this compound Ubiquitin Ubiquitin Ubiquitin->CDK7 tags Proteasome Proteasome Degraded CDK7 Degraded CDK7 Proteasome->Degraded CDK7 Impaired T-loop Phosphorylation Impaired T-loop Phosphorylation Degraded CDK7->Impaired T-loop Phosphorylation CDK7->Proteasome targeted to shRNA/CRISPR shRNA/CRISPR CDK7 Gene CDK7 Gene shRNA/CRISPR->CDK7 Gene targets CDK7 mRNA CDK7 mRNA Reduced CDK7 Protein Reduced CDK7 Protein CDK7 mRNA->Reduced CDK7 Protein translation inhibited/reduced Reduced CDK7 Protein->Impaired T-loop Phosphorylation CDK7 Gene->CDK7 mRNA transcription Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Impaired T-loop Phosphorylation->Cell Cycle Arrest

Caption: Comparative workflow of this compound and genetic knockdown of CDK7.

Logical Relationship Diagram

This compound This compound Loss of CDK7 Protein Loss of CDK7 Protein This compound->Loss of CDK7 Protein induces degradation Genetic Knockdown (shRNA/CRISPR) Genetic Knockdown (shRNA/CRISPR) Genetic Knockdown (shRNA/CRISPR)->Loss of CDK7 Protein prevents synthesis Impaired CAK Function Impaired CAK Function Loss of CDK7 Protein->Impaired CAK Function Reduced T-loop Phosphorylation of CDKs Reduced T-loop Phosphorylation of CDKs Impaired CAK Function->Reduced T-loop Phosphorylation of CDKs Cell Cycle Arrest Cell Cycle Arrest Reduced T-loop Phosphorylation of CDKs->Cell Cycle Arrest Inhibition of Cancer Cell Proliferation Inhibition of Cancer Cell Proliferation Cell Cycle Arrest->Inhibition of Cancer Cell Proliferation

Caption: Logical flow from CDK7 targeting to anti-proliferative effects.

Conclusion

References

Proteome-wide Selectivity of JWZ-5-13: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the CDK7 Degrader JWZ-5-13 with Alternative Inhibitors, Supported by Experimental Data.

The quest for highly selective kinase inhibitors is a paramount objective in modern drug discovery. Off-target effects can lead to unforeseen toxicities and confound the interpretation of biological studies. This compound, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising tool for studying the consequences of CDK7 loss. This guide provides a detailed comparison of the proteome-wide selectivity of this compound with other notable CDK7 inhibitors, namely the covalent inhibitors YKL-5-124 and THZ1.

Executive Summary

This compound demonstrates exceptional selectivity, degrading only CDK7 and its direct binding partner, Cyclin H, in a comprehensive proteome-wide analysis. In contrast, while the covalent inhibitor YKL-5-124 exhibits high selectivity within the kinome, it has not been subjected to the same extensive proteome-wide screening. The earlier generation covalent inhibitor, THZ1, is known to have significant off-target activity, most notably against CDK12 and CDK13. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to facilitate an informed assessment of these compounds.

Data Presentation: Quantitative Selectivity Analysis

The following tables summarize the quantitative data on the selectivity of this compound and its alternatives. It is crucial to note that the experimental approaches for determining selectivity differ between these molecules, precluding a direct head-to-head comparison under identical conditions.

Table 1: Proteome-wide Selectivity of this compound in OVCAR3 Cells [1]

ParameterValue
Cell LineOVCAR3
Treatment0.1 µM this compound for 6 hours
Total Proteins Identified6538
Significantly Changed Proteins (p-value < 0.001, >1.75-fold change)3
Significantly Downregulated Proteins CDK7, Cyclin H

This data highlights the remarkable specificity of this compound, with only the intended target and its direct interacting partner being significantly depleted across the detectable proteome.

Table 2: Kinase Selectivity Profile of YKL-5-124 [2][3]

Kinase TargetIC₅₀ (nM)
CDK7 53.5
CDK12Inactive
CDK13Inactive
CDK21300
CDK93020

YKL-5-124 demonstrates high selectivity for CDK7 over other structurally related kinases. However, a comprehensive proteome-wide analysis has not been published.

Table 3: Known Off-Targets of THZ1 [2][4]

Primary TargetKnown Off-TargetsNotes
CDK7 CDK12, CDK13, PKN3THZ1 is a pan-inhibitor of CDK7, CDK12, and CDK13. Additional off-targets like PKN3 have been identified through chemoproteomic approaches.

THZ1's polypharmacology, while potentially beneficial in some therapeutic contexts, complicates its use as a selective probe for CDK7 function.

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the interpretation of selectivity data. Below is a representative protocol for a quantitative mass spectrometry-based proteomics experiment, similar to the one used for the analysis of this compound.

Protocol: Quantitative Proteomics of Cell Lysates Treated with a Small Molecule Degrader

  • Cell Culture and Treatment:

    • Culture OVCAR3 cells in appropriate media to ~80% confluency.

    • Treat cells with either 0.1 µM this compound or DMSO (vehicle control) for 6 hours. Perform the experiment in biological triplicate.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at high speed to pellet cellular debris.

  • Protein Digestion:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Reduce disulfide bonds by incubating with dithiothreitol (DTT) at 56°C.

    • Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature.

    • Dilute the urea concentration to less than 2 M to allow for enzymatic activity.

    • Digest proteins into peptides overnight at 37°C using sequencing-grade trypsin.

  • Peptide Labeling and Cleanup (e.g., using Tandem Mass Tags - TMT):

    • Acidify the peptide digests with formic acid.

    • Label peptides from each sample (this compound treated and DMSO control) with a different isobaric TMT reagent according to the manufacturer's protocol.

    • Combine the labeled peptide samples into a single mixture.

    • Desalt and concentrate the combined peptide sample using a C18 solid-phase extraction cartridge.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the labeled peptide mixture by LC-MS/MS on a high-resolution Orbitrap mass spectrometer.

    • Separate peptides using a nano-flow liquid chromatography system with a gradient of increasing acetonitrile concentration.

    • The mass spectrometer will perform a full MS scan followed by data-dependent MS/MS scans on the most abundant precursor ions.

  • Data Analysis:

    • Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.

    • Search the MS/MS spectra against a human protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins between the this compound and DMSO treated samples based on the reporter ion intensities from the TMT labels.

    • Perform statistical analysis to identify proteins with significantly altered abundance.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and the central role of CDK7 in cellular signaling pathways.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation This compound This compound CDK7 CDK7 This compound->CDK7 Binds VHL E3 Ligase VHL E3 Ligase This compound->VHL E3 Ligase Recruits Poly-Ubiquitination Poly-ubiquitination of CDK7 Ub Ub Ub->Poly-Ubiquitination Proteasome Proteasome Degraded CDK7 Degraded Peptides Proteasome->Degraded CDK7 Degrades

Caption: Mechanism of action of this compound, a PROTAC that induces the degradation of CDK7.

CDK7_Signaling_Pathway cluster_CAK CDK-Activating Complex (CAK) cluster_Transcription Transcription Regulation cluster_CellCycle Cell Cycle Progression CDK7 CDK7 CyclinH Cyclin H CDK7->CyclinH MAT1 MAT1 CDK7->MAT1 RNA Pol II RNA Polymerase II CDK7->RNA Pol II Phosphorylates CTD CDK1 CDK1 CDK7->CDK1 Activates CDK2 CDK2 CDK7->CDK2 Activates CDK4 CDK4 CDK7->CDK4 Activates CDK6 CDK6 CDK7->CDK6 Activates Transcription Initiation Transcription Initiation RNA Pol II->Transcription Initiation G2/M Transition G2/M Transition CDK1->G2/M Transition G1/S Transition G1/S Transition CDK2->G1/S Transition

Caption: The central role of CDK7 in transcription and cell cycle control.

References

Safety Operating Guide

Proper Disposal of JWZ-5-13: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like JWZ-5-13 are critical for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a potent and selective PROTAC degrader of cyclin-dependent kinase 7 (CDK7).[1][2][3] Given the nature of this compound as a novel chemical entity, it should be handled with care, assuming it may have hazardous properties.

Immediate Safety and Handling Precautions

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a compound with unknown toxicity. All handling should occur within a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is mandatory.

Engineering Controls:

  • All manipulations of solid this compound or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.

Summary of Key Safety and Handling Data

ParameterInformation
Chemical Name This compound
Mechanism of Action PROTAC Degrader of CDK7[1][2][3]
Hazards Unknown. Treat as a hazardous chemical.
Storage Store at -20°C for long-term stability.
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for chemical waste. The following protocol offers a general framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.

  • Waste Identification and Segregation:

    • Waste Stream: Classify all this compound waste as hazardous chemical waste.

    • Segregation: Keep solid waste (e.g., contaminated pipette tips, tubes, and gloves) separate from liquid waste (e.g., unused solutions, solvents). Do not mix with other incompatible waste streams.

  • Waste Collection and Containment:

    • Solid Waste: Collect unused or waste this compound powder and contaminated consumables in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed waste container.

    • Containers: Use appropriate, leak-proof containers for waste. Plastic containers are often preferred to minimize the risk of breakage.

  • Labeling:

    • Clearly label all waste containers with:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazard(s) (e.g., "Toxic," "Chemical Waste")

      • The date of accumulation

      • The name and contact information of the generating laboratory/researcher

  • Storage:

    • Store waste containers in a designated, secondary containment area within the laboratory. This area should be secure, away from general lab traffic, and separate from incompatible materials.

  • Spill Management:

    • In the event of a spill, prevent further leakage.

    • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • Collect all spill cleanup materials into a designated, sealed container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone) and then wash the area thoroughly.

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.

    • Never dispose of this compound or its solutions down the sanitary sewer.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup or for specific instructions.

Disposal Workflow Diagram

This compound Disposal Workflow A Step 1: Waste Identification & Segregation - Classify as Hazardous Waste - Separate Solids & Liquids B Step 2: Waste Collection - Use Labeled, Sealed Containers A->B F Spill Management - Absorb & Collect - Decontaminate Area A->F C Step 3: Labeling - Chemical Name, Hazard, Date B->C B->F D Step 4: Storage - Designated Secondary Containment C->D E Step 5: Final Disposal - Contact EHS for Pickup D->E

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

This compound Signaling Pathway Context

This compound Mechanism of Action cluster_0 Ternary Complex Formation JWZ513 This compound CDK7 CDK7 (Target Protein) JWZ513->CDK7 Binds E3 E3 Ligase JWZ513->E3 Recruits Ub Ubiquitin CDK7->Ub Polyubiquitination E3->Ub Mediates Proteasome Proteasome Ub->Proteasome Targeted for Degradation CDK7 Degradation Proteasome->Degradation Leads to

Caption: A diagram showing the PROTAC-mediated degradation of CDK7 by this compound.

By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistical Information for Handling JWZ-5-13

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for JWZ-5-13 is not publicly available. This document provides essential safety and logistical guidance based on best practices for handling potent, novel research compounds of a similar nature (e.g., PROTACs, kinase inhibitors). Researchers, scientists, and drug development professionals must consult the official SDS provided by the supplier upon receipt of the compound and perform a thorough risk assessment before handling. The information herein should be used as a supplementary resource to your institution's specific Environmental Health and Safety (EHS) protocols.

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of cyclin-dependent kinase 7 (CDK7). As a compound designed to have high biological activity, it should be handled with extreme care to avoid exposure.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the specific procedure and the quantity of this compound being handled. A risk assessment should always precede any laboratory work. The following table summarizes recommended PPE for various activities.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Certified chemical fume hood or powder containment hood.- Full-face powered air-purifying respirator (PAPR) or N95 respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with chemically resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powder. Primary protection is through engineering controls, supplemented by comprehensive PPE to prevent skin and respiratory exposure.[1][2]
Solution Preparation - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemically resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[1][3]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemically resistant gloves.Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

Experimental Protocol: Safe Weighing and Solubilization of this compound

This protocol outlines the steps for safely weighing solid this compound and preparing a stock solution.

1. Preparation and Pre-Weighing Checks: 1.1. Ensure the chemical fume hood is certified and functioning correctly. 1.2. Decontaminate the work surface within the fume hood. 1.3. Gather all necessary materials: this compound vial, microbalance, weigh paper or boat, spatulas, appropriate solvent (e.g., DMSO), vortex mixer, and waste container. 1.4. Don all required PPE as specified for "Weighing and Dispensing" in the table above.

2. Weighing the Compound: 2.1. Place the microbalance inside the chemical fume hood. 2.2. Carefully open the vial containing this compound. Avoid any sudden movements that could aerosolize the powder. 2.3. Using a clean spatula, carefully transfer the desired amount of this compound onto the weigh paper or boat on the balance. 2.4. Once the desired weight is obtained, securely close the primary container of this compound.

3. Solubilization: 3.1. Transfer the weighed this compound into an appropriate vial for solubilization. 3.2. Add the calculated volume of solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. 3.3. Securely cap the vial. 3.4. Vortex the solution until the this compound is completely dissolved. Gentle heating may be required for some compounds; consult product-specific information if available.

4. Post-Procedure and Waste Disposal: 4.1. All disposable materials that came into contact with this compound (e.g., weigh paper, pipette tips, gloves) are considered hazardous waste. 4.2. Place all contaminated solid waste into a designated, sealed hazardous waste bag or container within the fume hood. 4.3. Decontaminate the spatula and any non-disposable equipment with an appropriate solvent (e.g., ethanol). Collect the cleaning solvent as hazardous liquid waste. 4.4. Wipe down the work surface in the fume hood with an appropriate cleaning agent. 4.5. Doff PPE in the correct sequence to avoid cross-contamination and dispose of it as hazardous waste. 4.6. Wash hands thoroughly with soap and water after removing PPE.

Operational and Disposal Plan

The handling and disposal of this compound must be meticulously planned to ensure the safety of personnel and to prevent environmental contamination.

JWZ_5_13_Handling_Disposal_Workflow prep Preparation - Risk Assessment - Don appropriate PPE - Prepare fume hood handling Handling this compound (Weighing/Solubilization) - Use engineering controls - Minimize aerosolization prep->handling spill Spill Response - Evacuate if necessary - Use spill kit - Decontaminate area handling->spill If spill occurs waste_gen Waste Generation - Contaminated PPE - Labware - Unused compound handling->waste_gen During/After Procedure spill->waste_gen Cleanup materials segregation Waste Segregation - Solid vs. Liquid Waste - Sharps waste_gen->segregation labeling Labeling and Storage - Clearly label waste containers - Store in designated area segregation->labeling disposal Disposal - Contact EHS - Arrange for pickup by certified hazardous waste vendor labeling->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.